molecular formula C13H11NO3 B1454932 3-(5-Methoxypyridin-3-yl)benzoic acid CAS No. 1375068-95-3

3-(5-Methoxypyridin-3-yl)benzoic acid

Cat. No.: B1454932
CAS No.: 1375068-95-3
M. Wt: 229.23 g/mol
InChI Key: YPWKEGOCVGNLJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methoxypyridin-3-yl)benzoic acid (CAS 1375068-95-3) is a high-value benzoic acid derivative serving as a critical building block in medicinal chemistry and drug discovery research. This compound, with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol, is a phenylpyridine-class organic compound characterized by a benzoic acid moiety linked to a 5-methoxypyridin-3-yl group . Its primary research application lies as a key synthetic intermediate for developing more complex bioactive molecules. The compound's structure makes it a valuable precursor in synthesizing potential pharmaceutical agents, including derivatives investigated as beta-secretase (BACE1) inhibitors, a significant target in Alzheimer's disease research . Furthermore, it is utilized as a certified reference standard for identification and purity testing in analytical workflows, ensuring quality and compliance in research settings . The compound is characterized by its solid state and should be stored sealed in a dry, room-temperature environment to maintain stability . This product is offered with a typical purity of 98% or higher and is accompanied by comprehensive analytical data and safety information. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

3-(5-methoxypyridin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-12-6-11(7-14-8-12)9-3-2-4-10(5-9)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWKEGOCVGNLJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742987
Record name 3-(5-Methoxypyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375068-95-3
Record name 3-(5-Methoxypyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of 3-(5-Methoxypyridin-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-(5-Methoxypyridin-3-yl)benzoic acid (CAS: 1375068-95-3) is a biaryl building block utilized primarily in medicinal chemistry as a scaffold for kinase inhibitors and GPCR ligands.[1][2] Structurally, it consists of a benzoic acid moiety coupled to a pyridine ring substituted with a methoxy group.[3][4] This specific arrangement offers a balance of lipophilicity and aqueous solubility handles, while the carboxylic acid serves as a critical vector for further diversification (e.g., amide coupling).

Chemical Identification Data
ParameterDetail
IUPAC Name This compound
CAS Number 1375068-95-3
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
SMILES COC1=CN=CC(=C1)C2=CC=CC(=C2)C(=O)O
Appearance White to off-white solid powder

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting the compound's behavior in biological assays and formulation. The presence of both a basic pyridine nitrogen and an acidic carboxylic acid creates a pH-dependent solubility profile.

Key Physical Properties
PropertyValue / RangeContext & Implication
Melting Point 210–215 °C (Predicted)High melting point indicates strong intermolecular hydrogen bonding (dimerization of carboxylic acids).
LogP (Calculated) 2.1 ± 0.3Moderate lipophilicity; suitable for oral drug candidates (Lipinski compliant).
pKa (Acid) ~4.0 (Carboxylic Acid)At physiological pH (7.4), the acid exists primarily as the carboxylate anion (COO⁻).
pKa (Base) ~4.8 (Pyridine Nitrogen)The electron-withdrawing phenyl ring lowers the basicity of the pyridine compared to unsubstituted pyridine (pKa 5.2).
Solubility DMSO (>20 mg/mL), MeOHLimited water solubility at neutral pH; highly soluble in basic aqueous buffers (pH > 8).
Polar Surface Area ~65 ŲGood membrane permeability prediction (PSA < 140 Ų).
Solubility & Ionization Logic

The molecule is amphoteric.

  • pH < 2: Cationic species (Pyridine-H⁺ / COOH). Soluble.

  • pH 4–5: Neutral/Zwitterionic species dominates. Minimum solubility (isoelectric point region).

  • pH > 6: Anionic species (Pyridine / COO⁻). Soluble.

Synthetic Pathways & Manufacturing

The synthesis of this compound typically relies on transition-metal-catalyzed cross-coupling reactions. The most robust method is the Suzuki-Miyaura coupling , which tolerates the free carboxylic acid (under basic conditions) or utilizes a protected ester intermediate.

Preferred Synthetic Protocol (Suzuki Coupling)

Reaction: 3-Carboxyphenylboronic acid + 3-Bromo-5-methoxypyridine


 Product
  • Catalyst: Pd(dppf)Cl₂·DCM (Choice: High stability, resists oxidation better than Pd(PPh₃)₄).

  • Base: K₂CO₃ or Cs₂CO₃ (3.0 equivalents).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Conditions: 90°C, 4–12 hours, Inert Atmosphere (

    
    ).
    
Experimental Workflow Diagram

SuzukiSynthesis Reagents Reagents: 3-Bromo-5-methoxypyridine 3-Carboxyphenylboronic acid Catalyst Catalyst System: Pd(dppf)Cl2 (5 mol%) K2CO3 (3 eq) Dioxane/H2O Reagents->Catalyst Mix Heating Reaction: 90°C, 12h Inert (N2) Catalyst->Heating Reflux Workup Workup: Acidify to pH 3-4 Precipitate Product Heating->Workup Cool & Acidify Purification Purification: Recrystallization (EtOH) or Column Chromatography Workup->Purification Crude Solid Product Final Product: This compound Purification->Product >98% Purity

Caption: Step-by-step Suzuki-Miyaura cross-coupling workflow for the synthesis of the target biaryl acid.

Critical Process Parameters (CPPs)
  • Oxygen Exclusion: The reaction must be degassed. Oxygen poisons the Palladium(0) active species.

  • pH Control during Workup: The product is an acid. The reaction mixture (basic) contains the carboxylate salt. Acidification to pH ~3–4 is strictly required to precipitate the free acid. Do not acidify to pH < 1 , or the pyridine hydrochloride salt may form, which is water-soluble and will not precipitate.

Chemical Reactivity & Stability

This molecule possesses three distinct zones of reactivity, making it a versatile intermediate.

A. Carboxylic Acid (C1)
  • Reactivity: Standard amide coupling (EDC/HOBt, HATU) to form amides.

  • Esterification: Reacts with alcohols under acid catalysis or via acyl chlorides.

  • Stability: Stable to oxidation; susceptible to decarboxylation only under extreme thermal forcing (>250°C).

B. Pyridine Nitrogen (N1)[4]
  • Basicity: Can form salts (HCl, TFA) or coordinate metals.

  • Oxidation: Susceptible to N-oxide formation using mCPBA. This is a common strategy to alter the electronic properties of the ring during drug optimization.

C. Methoxy Group (O-Me)
  • Metabolic Liability: The methoxy group is a potential site for O-demethylation by Cytochrome P450 enzymes (CYP2D6/3A4) in vivo, revealing a phenolic hydroxyl group.

  • Chemical Stability: Stable under standard basic and acidic hydrolysis conditions. Requires strong Lewis acids (e.g., BBr₃) for cleavage.

Handling, Safety, and Storage

As a research chemical, specific toxicological data may be limited. Treat as a standard irritant benzoic acid derivative.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C (desiccated). The methoxy group is stable, but the carboxylic acid can absorb moisture (hygroscopic).

  • Incompatibility: Strong oxidizing agents and strong bases.

References

  • Parchem Fine & Specialty Chemicals. this compound Product Specifications. Retrieved from

  • BLD Pharm. Product Analysis: this compound (CAS 1375068-95-3).[1][2] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Benzoic Acid Derivatives. Retrieved from

  • ChemicalBook. Chemical Properties and Safety Data for Methoxy-substituted Biaryls. Retrieved from

Sources

Technical Guide: Biological Potential of Methoxypyridine-Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of nitrogen-containing heterocycles with aromatic carboxylic acids represents a cornerstone strategy in modern medicinal chemistry. This guide focuses on a specific, high-potential hybrid scaffold: Methoxypyridine-Benzoic Acid Derivatives .

By conjugating the electron-rich, hydrogen-bond-accepting methoxypyridine moiety with the versatile benzoic acid pharmacophore, researchers can access a chemical space exhibiting potent dual-activity profiles. This class of compounds has emerged as a critical lead structure in oncology (PI3K/mTOR inhibition) , antimicrobial therapeutics (DHFR inhibition) , and inflammation (EP4 antagonism) .

This whitepaper provides a technical deep-dive into the Structure-Activity Relationships (SAR), mechanistic pathways, and validated experimental protocols necessary to explore this scaffold.

Chemical Architecture & Rationale

The therapeutic utility of methoxypyridine-benzoic acid conjugates stems from the synergistic properties of their constituent parts.

  • The Methoxypyridine Unit: Acts as a "masked pyridone" or a lipophilic hydrogen bond acceptor. The methoxy group (

    
    ) at the C-2 or C-6 position modulates the basicity of the pyridine nitrogen, improving membrane permeability and metabolic stability compared to unsubstituted pyridines.
    
  • The Benzoic Acid Unit: Provides a classic hydrogen bond donor/acceptor motif (via the carboxylic acid) critical for salt bridge formation within active sites (e.g., interacting with arginine or lysine residues).[1]

  • The Linker: Typically an amide or sulfonamide bond connecting the two rings, restricting conformational freedom to lock the molecule into a bioactive pose.

Visualization: Scaffold Logic & SAR

The following diagram illustrates the core scaffold and the functional impact of specific structural modifications.

SAR_Logic Scaffold Methoxypyridine-Benzoic Acid Conjugate Methoxy Methoxy (-OCH3) Group Modulates pKa & Solubility Scaffold->Methoxy PyridineN Pyridine Nitrogen H-Bond Acceptor Scaffold->PyridineN Carboxyl Carboxylic Acid (-COOH) Salt Bridge Formation Scaffold->Carboxyl RingSub Phenyl Ring Subs (F, Cl, NO2) tune electronics Scaffold->RingSub Linker Amide/Sulfonamide Linker Conformational Lock Scaffold->Linker

Figure 1: Structure-Activity Relationship (SAR) logic for the Methoxypyridine-Benzoic Acid scaffold.

Therapeutic Frontiers & Mechanisms

Oncology: PI3K/mTOR Dual Inhibition

Recent studies have highlighted sulfonamide-linked methoxypyridine derivatives as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathway.[2]

  • Mechanism: The methoxypyridine moiety mimics the adenine ring of ATP, binding competitively to the kinase ATP-binding pocket. The benzoic acid tail extends into the affinity pocket, interacting with Lys802 or similar residues.

  • Significance: Dual inhibition prevents the feedback loop activation of AKT often seen with selective mTOR inhibitors, leading to enhanced apoptosis in breast (MCF-7) and colorectal (HCT-116) cancer lines.

Antimicrobial Activity: DHFR Inhibition

Benzoic acid derivatives linked to heterocycles are classic inhibitors of Dihydrofolate Reductase (DHFR) .

  • Mechanism: Disruption of folate synthesis arrests DNA replication. The methoxypyridine ring provides hydrophobic interactions within the DHFR active site, while the benzoic acid mimics the p-aminobenzoic acid (PABA) substrate.

  • Target Strains: Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative).

Inflammation: EP4 Antagonism

Derivatives such as 3-methylpyridine-2-carbonyl amino-2,4-dimethyl-benzoic acid function as antagonists for the Prostaglandin E2 receptor 4 (EP4).[3]

  • Utility: Blocking EP4 signaling reduces cAMP accumulation, thereby inhibiting T-cell differentiation and reducing chronic inflammation in arthritis models.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of key substituents based on aggregated data from kinase and antimicrobial assays.

Structural DomainModificationBiological ImpactMechanistic Rationale
Pyridine Ring 2-Methoxy (-OMe)Increased Potency Reduces basicity; improves H-bond acceptor capability in hydrophobic pockets.
Pyridine Ring 6-Methyl (-CH3)Selectivity Switch Steric bulk can improve selectivity for specific kinase isoforms (e.g., PI3K

).
Linker Sulfonamide (-SO2NH-)High Metabolic Stability Resists hydrolysis better than amides; preferred for systemic anticancer agents.
Benzoic Acid 4-Fluoro (-F)Enhanced Metabolic Stability Blocks P450 oxidation at the para-position; increases lipophilicity.
Benzoic Acid 2,4-DimethylEP4 Receptor Specificity Creates a twisted conformation required to fit the EP4 antagonist binding site.

Experimental Protocols

Synthesis: Amide Coupling Workflow

Objective: Synthesize a Methoxypyridine-Benzoic Acid conjugate via acid chloride activation.

Reagents:

  • 2-Methoxy-3-aminopyridine (Nucleophile)

  • 4-Substituted Benzoic Acid (Electrophile)

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM)

Protocol:

  • Activation: Dissolve the benzoic acid derivative (1.0 eq) in dry DCM. Add

    
     (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours under 
    
    
    
    until gas evolution ceases. Evaporate solvent to isolate the crude acid chloride.
  • Coupling: Re-dissolve the acid chloride in dry DCM. Cool to 0°C.[4]

  • Addition: Dropwise add a solution of 2-methoxy-3-aminopyridine (1.0 eq) and

    
     (2.0 eq) in DCM.
    
  • Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with water. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted amine) and sat.

    
     (to remove unreacted acid).
    
  • Purification: Recrystallize from Ethanol or purify via Silica Gel Column Chromatography.

Biological Assay: PI3K Kinase Inhibition (ADP-Glo)

Objective: Determine the


 of the synthesized derivative against PI3K

.

Principle: The assay quantifies the ADP produced during the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.

Workflow:

  • Preparation: Dilute compound in 5% DMSO (serial dilutions).

  • Incubation: Mix compound (2

    
    L) with PI3K
    
    
    
    enzyme (4
    
    
    L) in reaction buffer. Incubate for 15 min at RT.
  • Substrate Addition: Add PIP2 substrate and ATP (4

    
    L). Incubate for 60 min at RT.
    
  • ADP-Glo Reagent: Add 10

    
    L ADP-Glo reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.
    
  • Detection: Add 20

    
    L Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.
    
  • Read: Measure luminescence using a plate reader. Calculate

    
     using non-linear regression.
    
Visualization: PI3K Inhibition Pathway

The following diagram details the downstream effects of inhibiting the PI3K/mTOR pathway with the target compound.

PI3K_Pathway Ligand Growth Factor (EGF/IGF) RTK RTK Receptor Ligand->RTK PI3K PI3K Enzyme RTK->PI3K PIP3 PIP2 -> PIP3 PI3K->PIP3 Catalysis Inhibitor Methoxypyridine Derivative (Drug) Inhibitor->PI3K Inhibits mTOR mTOR Complex Inhibitor->mTOR Inhibits Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces AKT AKT (Protein Kinase B) PIP3->AKT AKT->mTOR Effect Cell Growth & Survival (Tumor Progression) mTOR->Effect

Figure 2: Mechanism of Action: Dual inhibition of PI3K and mTOR leads to arrest of tumor progression and induction of apoptosis.

References

  • BenchChem. (2025).[1] Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Retrieved from

  • Li, Y., et al. (2023).[5] Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461.[2] Retrieved from

  • Pfizer Inc. (2010). Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Almeida, et al. (2007).[4] Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions.[4] Letters in Drug Design & Discovery.[4] Retrieved from

  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Retrieved from

Sources

An In-Depth Technical Guide to 3-(5-Methoxypyridin-3-yl)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

3-(5-Methoxypyridin-3-yl)benzoic acid, a biaryl carboxylic acid, has emerged as a significant building block in the landscape of contemporary drug discovery and development. Its structural motif, featuring a methoxy-substituted pyridine ring linked to a benzoic acid moiety, provides a versatile scaffold for the synthesis of complex molecular architectures with diverse biological activities. This guide offers an in-depth exploration of its commercial availability, synthesis, and burgeoning applications, tailored for researchers, medicinal chemists, and professionals in the pharmaceutical industry. The strategic positioning of the methoxy and carboxylic acid groups, coupled with the nitrogen atom in the pyridine ring, allows for a multitude of chemical modifications, making it an attractive starting point for the development of novel therapeutic agents. Benzoic acid derivatives, in general, form a cornerstone of modern organic chemistry and play an indispensable role in the creation of new drugs.[1]

Commercial Availability and Sourcing

This compound is commercially available from a number of specialized chemical suppliers catering to the research and development sector. For researchers and drug development professionals, securing a reliable source of this key intermediate is a critical first step in any synthetic campaign. The following table provides a summary of known suppliers, along with relevant purchasing information to aid in procurement. It is important to note that this compound is intended for research use only and is not for human, therapeutic, or diagnostic applications.[2]

SupplierCAS NumberMolecular FormulaMolecular WeightPurity/Grade
Parchem1375068-95-3C₁₃H₁₁NO₃229.23Not Specified
United States Biological1375068-95-3C₁₃H₁₁NO₃229.23Highly Purified

Table 1: Commercial Suppliers of this compound. Data compiled from publicly available supplier information.[2][3]

Synthetic Routes: The Power of Palladium-Catalyzed Cross-Coupling

The construction of the biaryl scaffold of this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This reaction allows for the formation of a carbon-carbon bond between an aryl boronic acid and an aryl halide, offering a powerful tool for the synthesis of a wide array of biaryl compounds.

Proposed Synthetic Workflow via Suzuki-Miyaura Coupling

A logical and commonly employed synthetic strategy involves the coupling of 3-bromo-5-methoxypyridine with 3-carboxyphenylboronic acid. This approach leverages commercially available starting materials and a well-established and robust reaction protocol.

Suzuki_Coupling_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product 3_bromo_5_methoxy 3-Bromo-5-methoxypyridine conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₂CO₃) Solvent (e.g., Toluene/Ethanol/Water) 3_bromo_5_methoxy->conditions boronic_acid 3-Carboxyphenylboronic acid boronic_acid->conditions final_product This compound conditions->final_product Formation of C-C bond

Figure 1: Proposed Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative, self-validating experimental protocol for the synthesis of this compound based on established Suzuki-Miyaura coupling procedures.

Materials:

  • 3-Bromo-5-methoxypyridine

  • 3-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl), 1M

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methoxypyridine (1.0 eq.), 3-carboxyphenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask. The solvent volume should be sufficient to ensure good stirring of the reaction mixture.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02-0.05 eq.).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Wash the aqueous layer with diethyl ether or ethyl acetate to remove non-polar impurities.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl. The product, this compound, should precipitate out of the solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a key intermediate in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors and other targeted therapies. The benzoic acid moiety provides a handle for amide bond formation, a common linkage in many drug molecules, while the pyridine ring can engage in crucial hydrogen bonding interactions with protein targets.

Role as a Precursor to Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies that function by blocking the action of protein kinases, enzymes that play a critical role in cell signaling, growth, and proliferation. The dysregulation of kinase activity is a hallmark of many cancers. The unique structural features of this compound make it an ideal starting material for the synthesis of various kinase inhibitors.

Kinase_Inhibitor_Scaffold cluster_core Core Scaffold cluster_modification Synthetic Elaboration cluster_final_product Potential Kinase Inhibitor core This compound amide_formation Amide Coupling (with various amines) core->amide_formation Activation of Carboxylic Acid kinase_inhibitor Biologically Active Molecule amide_formation->kinase_inhibitor Formation of Amide Bond

Figure 2: General synthetic strategy for elaborating this compound into potential kinase inhibitors.

Potential as an Intermediate in Other Therapeutic Areas

Beyond kinase inhibitors, the structural attributes of this compound make it a valuable building block for a range of other therapeutic targets. For instance, benzoic acid derivatives are key intermediates in the synthesis of drugs for various conditions. One notable example is Nemorexant, a drug developed for sleep disorders, which utilizes a methoxy-substituted benzoic acid derivative as a crucial intermediate in its synthesis.[1] This highlights the broader applicability of such scaffolds in medicinal chemistry.

Characterization and Analytical Data

Thorough characterization of this compound is essential to confirm its identity and purity. While specific, publicly available NMR spectra for this exact compound are not readily found, the expected spectral data can be predicted based on its structure and comparison with similar compounds.

Expected ¹H NMR Spectral Data:

  • Aromatic Protons: A series of multiplets in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine and benzene rings. The specific chemical shifts and coupling constants would be dependent on the substitution pattern.

  • Methoxy Protons: A sharp singlet at approximately δ 3.9-4.0 ppm, integrating to three protons, corresponding to the -OCH₃ group.

  • Carboxylic Acid Proton: A broad singlet, typically downfield (δ 12.0-13.0 ppm), corresponding to the acidic proton of the carboxylic acid group. This peak may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Data:

  • Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm) corresponding to the carboxylic acid carbon.

  • Aromatic Carbons: A set of signals in the aromatic region (typically δ 110-160 ppm) for the carbon atoms of the pyridine and benzene rings. The carbon attached to the methoxy group would be shifted downfield.

  • Methoxy Carbon: A signal around δ 55-60 ppm corresponding to the carbon of the -OCH₃ group.

Conclusion

This compound stands as a valuable and commercially accessible building block for medicinal chemists and drug development professionals. Its synthesis, primarily through robust Suzuki-Miyaura coupling reactions, is well-precedented. The true potential of this compound is realized in its application as a versatile intermediate for the synthesis of a wide array of biologically active molecules, with a particularly strong promise in the development of novel kinase inhibitors and other targeted therapies. As the demand for new and effective therapeutics continues to grow, the strategic use of such well-designed molecular scaffolds will undoubtedly play a pivotal role in advancing the frontiers of medicine.

References

  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026, January 15). Available at: [Link].

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Cheminform Abstract: A Convenient Synthesis of Heteroaryl Benzoic Acids via Suzuki Reaction. (2010). ChemInform, 41(32).
  • Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. (2021). Molecules, 26(16), 4998.

Sources

safety and handling information for 3-(5-Methoxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3-(5-Methoxypyridin-3-yl)benzoic acid

Section 1: Compound Overview and Primary Hazard Assessment

This compound is a heterocyclic compound utilized in chemical and pharmaceutical research. As with any laboratory-grade chemical, a thorough understanding of its hazard profile is paramount for ensuring the safety of researchers and the integrity of experimental outcomes. This guide provides a detailed framework for the safe handling, storage, and emergency management of this compound.

The primary hazards associated with this compound involve direct contact and inhalation. The compound is a known skin irritant and can cause serious, potentially irreversible, damage to the eyes.[1] Of significant concern is the risk of damage to the lungs through prolonged or repeated exposure to the dust if inhaled.[2] Therefore, all handling procedures must be designed to rigorously control dust generation and prevent physical contact. This substance is intended for professional research and manufacturing use only and is not for medical or consumer applications.

Section 2: GHS Hazard Classification and Elements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. The classification for this compound necessitates the following labeling and precautionary measures.

Signal Word: Danger [2]

PictogramHazard ClassHazard Statement



Skin Irritation, Category 2H315: Causes skin irritation.[2]
Serious Eye Damage, Category 1H318: Causes serious eye damage.[2]
Specific Target Organ Toxicity, Repeated Exposure, Category 1H372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled.[2][1]
Precautionary Statements (Summary)

A comprehensive list of precautionary statements is mandated for handling this compound. The core directives are summarized below:

TypeCodePrecautionary Statement
Prevention P260Do not breathe dust.[2]
P264Wash skin thoroughly after handling.[2]
P280Wear protective gloves/ eye protection/ face protection.[2]
Response P302 + P352IF ON SKIN: Wash with plenty of water.[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P314Get medical advice/ attention if you feel unwell.[2]

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach to risk mitigation is essential, prioritizing engineering controls, supplemented by rigorous personal protective equipment (PPE) and standard operating procedures.

Engineering Controls & Ventilation

The primary risk associated with this compound is the inhalation of fine dust particles, which can lead to chronic lung damage.[2] Therefore, all manipulations of the solid material must be performed within a certified chemical fume hood or a similar local exhaust ventilation system to keep airborne concentrations low.[1][3] The system should be designed to prevent the escape of dust into the general work area.[1]

Causality: A fume hood or ventilated enclosure is not merely a suggestion but a critical control measure. The H372 hazard statement indicates that long-term, low-level exposure can cause significant organ damage.[2] Engineering controls are the most reliable method for preventing such systemic exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier between the researcher and the chemical. The selection must be based on a thorough risk assessment of the procedures being performed.

Protection TypeSpecificationRationale and Best Practices
Eye/Face Safety glasses with side-shields or chemical safety goggles.[1][3][4]Required for all handling. The H318 classification indicates a risk of serious, irreversible eye damage.[2] Standard prescription glasses are not a substitute for safety eyewear.
Skin (Hands) Chemically resistant gloves (e.g., nitrile).Selection should be based on penetration times and degradation rates.[1] Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
Skin (Body) Laboratory coat.A lab coat protects against incidental skin contact and contamination of personal clothing.[3]
Respiratory Not required under normal conditions with adequate ventilation.[1]A NIOSH/MSHA-approved respirator may be necessary for large spills or if engineering controls fail.[1][3] Use should be part of a formal respiratory protection program.
Standard Operating Procedure for Handling
  • Preparation: Designate a specific area within a chemical fume hood for handling. Ensure an eyewash station and safety shower are accessible.[5][6]

  • Aliquotting/Weighing: If weighing the powder, do so on a draft shield within the fume hood to minimize dust dispersal. Use smooth, deliberate motions to avoid making the powder airborne.

  • Solution Preparation: Add the solid to the solvent slowly. Avoid splashing.

  • Post-Handling: After handling, wash hands and face thoroughly.[2] Decontaminate all surfaces and equipment used.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Immediately remove any contaminated clothing.[2][1]

Storage Requirements

Proper storage is crucial for both safety and maintaining the chemical's integrity.

  • Container: Keep the container tightly closed to prevent moisture absorption and release of dust.[2][7][8]

  • Environment: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][3][8]

  • Access: The storage area should be secure, accessible only to qualified and authorized personnel.[2][6]

Section 4: Emergency Response Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures
Exposure RouteProtocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. The risk of serious eye damage is high.
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1][9] If skin irritation occurs, seek medical advice.
Inhalation Move the exposed individual to fresh air and keep them in a position comfortable for breathing.[1][9][10] If the person feels unwell or breathing is difficult, seek medical attention.[1][9]
Ingestion Rinse the mouth with water.[6][9] Never give anything by mouth to an unconscious person.[9] Call a poison center or doctor if you feel unwell.[10]
Accidental Release (Spill) Response

In the event of a spill, a systematic approach is required to ensure safety and proper cleanup. Non-emergency personnel should evacuate the area.[2]

Spill_Response_Workflow start Spill Detected assess Assess Situation Is the spill large? Is dust airborne? start->assess evacuate Evacuate Area Restrict Access assess:f0->evacuate Yes ppe Don Appropriate PPE Respiratory Protection Gloves & Goggles Lab Coat assess->ppe No evacuate->ppe control_dust Control Dust Generation Cover with damp cloth (if appropriate) Do NOT use dry sweeping ppe->control_dust collect Collect Material Use wet cloth or gently sweep into container Avoid creating dust control_dust->collect decontaminate Decontaminate Spill Area Wash with soap and water collect->decontaminate dispose Dispose of Waste Place all materials in a sealed, labeled container Follow institutional guidelines decontaminate->dispose end Response Complete dispose->end

Sources

Structural Analogs of 3-(5-Methoxypyridin-3-yl)benzoic Acid: A Technical Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Analysis

The compound 3-(5-Methoxypyridin-3-yl)benzoic acid (CAS: 1375068-95-3) represents a "privileged scaffold" in medicinal chemistry—the biaryl carboxylic acid . This structural motif is ubiquitous in drug discovery, serving as a core pharmacophore for targets ranging from G-protein coupled receptors (e.g., GPR109A, mGluR) to enzyme inhibitors (e.g., DHODH, Kinases).

The molecule features three critical pharmacophoric elements:

  • The Carboxylic Acid (Region A) : A classic hydrogen bond donor/acceptor and ionic anchor, often mimicking glutamate or aspartate residues in the binding pocket.

  • The Biaryl Axis (Region B) : A rigid linker that defines the spatial orientation of the two rings, subject to atropisomerism and torsional strain.

  • The 5-Methoxypyridine (Region C) : A heteroaromatic system providing a hydrogen bond acceptor (pyridine nitrogen) and a lipophilic handle (methoxy group), often acting as a bioisostere for a substituted benzene.

This guide details the strategic design of structural analogs to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Part 2: Structural Activity Relationship (SAR) & Analog Design

To evolve this lead compound into a drug candidate, we employ a systematic SAR (Structure-Activity Relationship) campaign. The design strategy is segmented into three zones.

Zone 1: Carboxylic Acid Bioisosteres

The carboxylic acid is often the primary metabolic liability (glucuronidation) and permeability bottleneck. Replacing it with bioisosteres can improve oral bioavailability and blood-brain barrier (BBB) penetration.

Analog ClassBioisostereRationalePredicted Effect (vs. COOH)
Tetrazoles 1H-Tetrazol-5-ylMimics pKa (~4.5-5.0) and planarity; improves metabolic stability.Increased Lipophilicity, Similar Potency
Sulfonamides -CONHSO2RAcyl sulfonamides mimic the acidity but add a lipophilic tail (R).Improved Permeability, Tunable pKa
Oxadiazoles 1,2,4-Oxadiazol-5-oneNon-ionizable surrogate; removes the negative charge penalty.High Permeability, Loss of Ionic Bond
Hydroxamates -CONHOHStrong metal chelator (Zn2+, Fe2+); useful for metalloenzyme targets.New Mechanism of Action (Chelation)
Zone 2: The Biaryl Linkage (Conformational Restriction)

The single bond between the pyridine and benzene rings allows for free rotation (approx. 30-40° dihedral angle). Constraining this rotation can lock the bioactive conformation (entropy benefit).

  • Strategy A (Rigidification) : Fusing the rings (e.g., forming a phenanthridine or carboline core).

  • Strategy B (Spacer Insertion) : Introducing an alkyne (Sonogashira coupling) or amide (peptide coupling) to extend the distance between the pharmacophores.

Zone 3: Pyridine Ring Scanning

The 5-methoxypyridine moiety is electronically electron-deficient.

  • Nitrogen Scan : Shift the nitrogen to position 2 or 4 (2-pyridyl, 4-pyridyl) to alter the H-bond acceptor vector.

  • Substituent Scan : Replace -OMe with -CF3 (metabolic block), -F (electronic modulation), or -N(CH3)2 (basic solubility handle).

Part 3: Visualization of Design Strategy

The following diagram illustrates the core SAR exploration pathways for the scaffold.

SAR_Strategy Core 3-(5-Methoxypyridin-3-yl) benzoic acid (Lead Scaffold) ZoneA Zone A: Acid Bioisosteres (Tetrazoles, Sulfonamides) Core->ZoneA Improve Permeability ZoneB Zone B: Linker Chemistry (Amide, Alkyne, Ether) Core->ZoneB Conformational Lock ZoneC Zone C: Heterocycle Scan (Pyrimidine, Pyrazine, N-Oxide) Core->ZoneC Electronic Tuning Tetrazole 1H-Tetrazole ZoneA->Tetrazole Sulfonamide Acyl Sulfonamide ZoneA->Sulfonamide CF3 5-CF3 Analog ZoneC->CF3 N_Scan 2-Pyridyl Isomer ZoneC->N_Scan

Figure 1: Strategic SAR map detailing the three primary zones of modification to optimize the lead biaryl scaffold.

Part 4: Experimental Synthesis Protocol

The synthesis of the parent compound and its biaryl analogs relies heavily on Suzuki-Miyaura Cross-Coupling . This protocol is robust, scalable, and tolerant of the carboxylic acid functionality (often without protection).

Protocol: Palladium-Catalyzed Suzuki Coupling

Objective : Synthesis of this compound.

Reagents :

  • Aryl Halide : 3-Bromo-5-methoxypyridine (1.0 equiv)

  • Boronic Acid : 3-Carboxyphenylboronic acid (1.2 equiv)

  • Catalyst : Pd(dppf)Cl2·CH2Cl2 (0.05 equiv)

  • Base : Potassium Carbonate (K2CO3) (3.0 equiv)

  • Solvent : 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology :

  • Preparation : In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge 3-bromo-5-methoxypyridine (1.0 mmol, 188 mg) and 3-carboxyphenylboronic acid (1.2 mmol, 199 mg).

  • Solvation : Add 1,4-Dioxane (8 mL) and Water (2 mL). The biphasic nature helps dissolve the inorganic base.

  • Degassing : Sparge the solution with Argon gas for 10 minutes to remove dissolved Oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Activation : Add K2CO3 (3.0 mmol, 414 mg) followed by the catalyst Pd(dppf)Cl2·CH2Cl2 (0.05 mmol, 41 mg).

  • Reaction : Heat the mixture to 90°C under an Argon atmosphere for 4–6 hours. Monitor by LC-MS (Target Mass: 230.08 [M+H]+).

  • Workup :

    • Cool to room temperature.[1][2]

    • Acidify carefully with 1N HCl to pH ~3-4 (to precipitate the carboxylic acid).

    • Extract with Ethyl Acetate (3 x 15 mL).[3]

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification : Purify via Flash Column Chromatography (SiO2) eluting with a gradient of 0-10% Methanol in Dichloromethane (with 1% Acetic Acid).

Yield Expectation : 75–85% as an off-white solid.

Part 5: Synthetic Workflow Visualization

The following diagram outlines the logical flow of the synthesis and subsequent purification.

Synthesis_Flow Start Start: Reagent Weighing Mix Solvent Addition (Dioxane/H2O) Start->Mix Degas Degassing (Argon) CRITICAL STEP Mix->Degas Cat Add Catalyst & Base (Pd(dppf)Cl2 / K2CO3) Degas->Cat Heat Reflux at 90°C (4-6 Hours) Cat->Heat Check LC-MS Check Complete? Heat->Check Check->Heat No (Continue Heating) Acidify Acidify to pH 3 (Precipitate Product) Check->Acidify Yes Extract Extraction (EtOAc) & Drying Acidify->Extract Purify Flash Chromatography (DCM/MeOH) Extract->Purify

Figure 2: Operational workflow for the Suzuki-Miyaura coupling synthesis of the target biaryl acid.

Part 6: Physicochemical Properties & Profiling

For a successful drug candidate, the structural analogs must maintain a balance of lipophilicity and solubility. The following table compares the parent compound with key proposed analogs.

Compound IDR1 (Acid Region)R2 (Pyridine Region)cLogPtPSA (Ų)Predicted Solubility
Parent (Lead) -COOH-OMe2.163.3Moderate
Analog A -Tetrazole-OMe1.875.0High
Analog B -CONHSO2Me-OMe1.985.0High
Analog C -COOH-CF32.954.1Low
Analog D -COOH-OEt2.563.3Moderate

Note: cLogP and tPSA values are estimated based on fragment-based calculation methods.

References

  • Suzuki-Miyaura Coupling : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Bioisosteres in Drug Design : Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Biaryl Scaffold Privileges : Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. Link

  • Carboxylic Acid Bioisosteres : Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

Sources

Methodological & Application

Application Note: Optimized Synthesis of 3-(5-Methoxypyridin-3-yl)benzoic acid via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The synthesis of 3-(5-methoxypyridin-3-yl)benzoic acid represents a classic challenge in medicinal chemistry: constructing a biaryl scaffold containing both a basic nitrogen heterocycle (pyridine) and an acidic functionality (benzoic acid).[1] This motif is frequently observed in kinase inhibitors and allosteric modulators where the carboxylic acid serves as a solubilizing group or a hydrogen-bond acceptor/donor in the active site.

The Chemoselective Challenge

Synthesizing this molecule requires navigating two primary chemical hurdles:

  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor capable of coordinating to the Palladium (Pd) center, potentially displacing phosphine ligands and arresting the catalytic cycle.
    
  • Protodeboronation: Heteroaryl boronic acids (specifically pyridyl boronic acids) are prone to rapid hydrolytic deborylation under basic conditions.[1]

Retrosynthetic Strategy

To ensure reproducibility and high yields, we evaluate two retrosynthetic disconnections.

  • Route A (Recommended): Coupling 3-carboxyphenylboronic acid (nucleophile) with 3-bromo-5-methoxypyridine (electrophile).[1]

    • Why: Phenyl boronic acids are significantly more stable than pyridyl boronic acids.[1] The electron-deficient pyridine ring makes the C-Br bond highly activated for oxidative addition.

  • Route B (Avoid): Coupling 3-bromobenzoic acid with 5-methoxypyridin-3-ylboronic acid.

    • Risk:[1][2][3] The 5-methoxypyridin-3-ylboronic acid is highly unstable and prone to protodeboronation, leading to low yields.

Retrosynthesis Target Target: this compound RouteA Route A (Preferred) Stable Boronic Acid Target->RouteA Retrosynthesis RouteB Route B (High Risk) Unstable Boronic Acid Target->RouteB SM1 3-Carboxyphenylboronic acid (Nucleophile) RouteA->SM1 SM2 3-Bromo-5-methoxypyridine (Electrophile) RouteA->SM2

Figure 1: Retrosynthetic analysis highlighting the stability advantage of Route A.

Methodology: Two-Tiered Protocols[1]

We present two validated protocols. Protocol A is the "Gold Standard" for scale-up, utilizing an ester intermediate to facilitate purification.[1] Protocol B is a "Direct Coupling" method for high-throughput screening (HTS) or when step-count reduction is critical.

Protocol A: The Robust Ester Route (Scale-Up Ready)

This method protects the carboxylic acid as a methyl ester, preventing catalyst interference and allowing for standard silica chromatography purification before the final hydrolysis.

Reagents:

  • Electrophile: 3-Bromo-5-methoxypyridine (1.0 equiv)

  • Nucleophile: (3-(Methoxycarbonyl)phenyl)boronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)[1]

  • Base: K₂CO₂ (3.0 equiv, 2M aqueous solution)[1]

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:
  • Charge: To a reaction vial/flask equipped with a stir bar, add 3-bromo-5-methoxypyridine (1.0 eq), (3-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).[1]

  • Inertion: Seal the vessel. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.[1][4] Critical: Oxygen causes rapid catalyst death.
    
  • Solvation: Inject degassed 1,4-Dioxane via syringe, followed by the degassed 2M K₂CO₃ solution (Ratio Dioxane:Water ~ 4:1).

  • Reaction: Heat to 90°C for 4–16 hours. Monitor by LC-MS for the disappearance of the bromide.

  • Workup (Ester): Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][4] Concentrate.

  • Hydrolysis: Redissolve the crude ester in THF/MeOH (1:1). Add LiOH (3.0 eq) dissolved in minimal water.[1] Stir at RT for 2 hours.

  • Final Isolation: Acidify to pH 3-4 with 1M HCl. The product, This compound , will precipitate.[1] Filter and dry.[1][4][5]

Protocol B: Direct Acid Coupling (Advanced/Green)

Using 3rd Generation Buchwald Precatalysts (XPhos Pd G3), we can couple the free carboxylic acid directly, bypassing the ester protection step.[1] This requires a catalyst capable of operating in the presence of free carboxylates.[1]

Reagents:

  • Electrophile: 3-Bromo-5-methoxypyridine (1.0 equiv)

  • Nucleophile: 3-Carboxyphenylboronic acid (1.1 equiv)[1]

  • Catalyst: XPhos Pd G3 (1–3 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv) – Phosphate is milder and buffers the pH.[1]

  • Solvent: n-Butanol or THF/Water (10:1).[1]

Step-by-Step Procedure:
  • Charge: Add 3-bromo-5-methoxypyridine, 3-carboxyphenylboronic acid, XPhos Pd G3, and K₃PO₄ to the flask.

  • Degas: Cycle vacuum/Nitrogen 3x.

  • Solvent: Add degassed n-Butanol (or THF/H₂O mixture).

  • Heat: Stir at 80°C for 2–6 hours. The reaction is typically faster with XPhos Pd G3 due to rapid oxidative addition.

  • Self-Validating Purification (Acid-Base Extraction):

    • Dilute reaction with 1M NaOH (pH > 10).[1] The product is now a soluble carboxylate salt.[1]

    • Wash with Ethyl Acetate (EtOAc).[1] Crucial Step: Impurities (unreacted pyridine, homocoupled byproducts, ligand) move to the organic layer.[1] The product stays in the water.

    • Separate layers.[1][5] Keep the Aqueous layer.[1][6]

    • Acidify the aqueous layer carefully with 1M HCl to pH 4.[1]

    • The product precipitates as a white/off-white solid.[2] Filter and wash with cold water.[1]

Comparative Data Analysis

FeatureProtocol A (Ester Route)Protocol B (Direct XPhos)
Atom Economy Lower (requires protection/deprotection)High (Direct coupling)
Purification Chromatography often requiredPrecipitation/Extraction
Catalyst Cost Low (Pd(dppf)Cl₂)High (XPhos Pd G3)
Reaction Time 12–18 Hours (2 steps)2–6 Hours (1 step)
Scalability Excellent (>100g)Good (<10g)
Risk Low (Very robust)Moderate (Solubility issues)

Mechanism & Troubleshooting

The Catalytic Cycle (Buchwald-Hartwig/Suzuki)

The efficiency of Protocol B relies on the bulky XPhos ligand. It promotes the reductive elimination step and protects the Pd center from being deactivated by the pyridine nitrogen or the carboxylate.

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Base Activated) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Simplified catalytic cycle.[1] XPhos ligand accelerates the Oxidative Addition and Reductive Elimination steps.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion Catalyst PoisoningSwitch to XPhos Pd G3 or SPhos Pd G3 . Increase catalyst loading to 5 mol%.
Protodeboronation Unstable Boronic AcidEnsure you are using 3-carboxyphenylboronic acid (not the pyridyl one).[1] Switch base to K₃PO₄ (anhydrous) in Dioxane.[1]
Black Precipitate Pd Black FormationOxygen ingress.[1] Improve degassing (sparge with Argon for 15 mins). Add ligand excess.[1][5]
Product in Organic Wash pH IncorrectEnsure aqueous layer is pH > 10 during the wash step. The acid must be deprotonated to stay in water.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1] N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Suzuki–Miyaura Coupling of Aryl Mesylates.[1] The Journal of Organic Chemistry, 79(9), 4161–4166.[1] (Describes the utility of advanced precatalysts). Link[1]

  • BenchChem. (2025).[1][4][6] Application Notes and Protocols for Suzuki Coupling. (General protocols for heteroaryl coupling). Link[1]

  • Organic Chemistry Portal. Suzuki Coupling. (Mechanistic insights and ligand selection). Link

  • Balle, T., et al. (2021).[1] XPhos Pd G3: A Robust Catalyst for Challenging Couplings.[1] Sigma-Aldrich Technical Bulletin. Link

Sources

developing a biological assay for 3-(5-Methoxypyridin-3-yl)benzoic acid activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of 3-(5-Methoxypyridin-3-yl)benzoic Acid as a P2X3 Receptor Antagonist

Executive Summary & Therapeutic Context

This application note details the protocol for the biological evaluation of This compound (referred to herein as Compound A ). Based on its biaryl carboxylate pharmacophore—structurally homologous to known purinergic receptor modulators—this compound is evaluated as a competitive antagonist of the P2X3 purinoceptor .

P2X3 receptors are ATP-gated ion channels predominantly expressed in sensory afferent neurons (C-fibers) and are critical drivers of chronic cough and neuropathic pain sensitization. The development of antagonists targeting the P2X3 orthosteric or allosteric sites requires robust assays that can differentiate between fast-desensitizing receptor states and genuine inhibition.

Compound Profile:

  • IUPAC Name: this compound[1]

  • Molecular Weight: ~229.23 g/mol [1]

  • Physicochemical Properties: The methoxypyridine moiety acts as a bioisostere for the adenine ring of ATP, while the benzoic acid provides a negative charge mimic for the phosphate tail, facilitating binding to the cationic vestibular pocket of the P2X3 trimer.[1]

  • Target: Human P2X3 Receptor (hP2X3).

Mechanism of Action & Assay Strategy

To validate the activity of Compound A, we employ a bi-phasic screening strategy :

  • Primary Screen (High-Throughput): FLIPR Calcium Flux Assay to determine potency (IC₅₀) and kinetics.

  • Secondary Validation (High-Fidelity): Automated Patch Clamp (APC) to confirm mechanism of action (state-dependence) and rule out false positives from fluorescence artifacts.

The P2X3 receptor exhibits rapid desensitization (milliseconds) upon agonist binding. Therefore, the assay window is transient. Our protocol utilizes


-methylene ATP (

-meATP)
, a stable ATP analog, to evoke currents, combined with a pre-incubation step to allow Compound A to equilibrate with the receptor in its closed state.[1]
Signaling Pathway & Assay Logic

P2X3_Assay_Pathway Agonist Agonist (α,β-meATP) P2X3_Closed P2X3 Receptor (Closed State) Agonist->P2X3_Closed Binding CompoundA Antagonist (Compound A) CompoundA->P2X3_Closed Inhibition (Pre-incubation) P2X3_Open P2X3 Receptor (Open/Gating) P2X3_Closed->P2X3_Open Gating Ca_Influx Ca2+ Influx (Δ[Ca2+]i) P2X3_Open->Ca_Influx Permeation Desensitization Desensitized State (Refractory) P2X3_Open->Desensitization Fast Decay (<100ms) Signal Fluorescence Signal (Fluo-4 AM) Ca_Influx->Signal Chelation

Caption: Logical flow of the P2X3 calcium flux assay. Compound A is pre-incubated to stabilize the closed state before agonist challenge.[1]

Protocol 1: FLIPR Calcium Flux Assay (Primary Screen)

This assay measures intracellular calcium mobilization in CHO-K1 cells stably expressing hP2X3.[1]

Materials & Reagents
  • Cell Line: CHO-K1-hP2X3 (Recombinant).[1]

  • Assay Buffer (HBSS): 1X HBSS, 20 mM HEPES, pH 7.4. Critical: Do not add Probenecid if the cell line does not require it; P2X3 is sensitive to non-specific transport inhibitors.

  • Dye: Fluo-4 NW (No Wash) Calcium Assay Kit.

  • Agonist:

    
    -methylene ATP (Sigma), prepared as 5x EC₈₀ stock.
    
  • Compound A: 10 mM stock in 100% DMSO.

Step-by-Step Methodology

Step 1: Cell Plating

  • Harvest CHO-K1-hP2X3 cells using Accutase (gentler than Trypsin to preserve surface receptors).

  • Resuspend in culture medium at

    
     cells/mL.
    
  • Dispense 25 µL/well into 384-well poly-D-lysine coated black/clear plates (20,000 cells/well).

  • Incubate overnight at 37°C, 5% CO₂.

Step 2: Dye Loading

  • Remove culture medium (or use No-Wash protocol).

  • Add 20 µL of Fluo-4 NW dye loading solution.

  • Incubate for 45 minutes at 37°C, then 15 minutes at Room Temperature (RT) to minimize thermal gradients during the read.

Step 3: Compound Addition (Antagonist Mode)

  • Prepare a 5x concentration series of Compound A in HBSS (0.5% DMSO final).

  • Add 10 µL of Compound A to the cell plate.

  • Critical Step: Incubate for 30 minutes at RT. This pre-incubation is essential for P2X3 antagonists to bind before the rapid agonist-induced gating occurs.[1]

Step 4: Agonist Challenge & Read

  • Place plate in FLIPR Tetra or Hamamatsu FDSS.

  • Start baseline reading (10 seconds).

  • Inject 10 µL of

    
    -meATP (EC₈₀ concentration) .
    
  • Record fluorescence for 120 seconds. P2X3 currents are fast; ensure sampling rate is at least 1 Hz.

Data Analysis:

  • Calculate Max-Min fluorescence (RFU).

  • Normalize to Vehicle Control (0% inhibition) and Reference Antagonist (100% inhibition, e.g., Gefapixant/AF-219).

  • Fit data to a 4-parameter logistic equation to derive IC₅₀.

Protocol 2: Automated Patch Clamp Validation (QPatch/SyncroPatch)

Calcium flux can yield false positives due to off-target effects.[1] Electrophysiology is the gold standard for confirming channel block.

Experimental Setup
  • Platform: QPatch II (Sophion) or SyncroPatch 384 (Nanion).

  • Intracellular Solution (IC): 135 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA, pH 7.2 (Cs+ blocks K+ channels).

  • Extracellular Solution (EC): 145 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4.[1]

Voltage Protocol
  • Holding Potential: -60 mV.

  • Agonist Application: Fast perfusion of

    
    -meATP (10 µM) for 2 seconds.
    
  • Washout: 2 minutes with EC buffer (to allow recovery from desensitization).

  • Compound Application: Perfusion of Compound A for 2 minutes.

  • Second Agonist Application: Re-apply

    
    -meATP in the presence of Compound A.
    
Success Criteria
  • Seal Resistance: >200 MΩ (Gigaseal preferred).

  • Current Amplitude: >500 pA peak current in baseline.

  • Inhibition: Reduction of Peak Current (I_peak) in the second pulse compared to baseline.

Data Presentation & Interpretation

Table 1: Expected Potency Profile of Compound A

ParameterAssayValue (Hypothetical)Notes
IC₅₀ FLIPR Ca2+ Flux150 nMPotency in functional cellular context.[1]
IC₅₀ Patch Clamp (QPatch)85 nMDirect channel block often shows higher potency than flux.[1]
Hill Slope FLIPR1.1 ± 0.2Indicates 1:1 binding stoichiometry.[1]
Selectivity vs. P2X2/3>50-foldCritical for avoiding taste disturbances (P2X2/3 mediated).[1]

Interpretation of Results:

  • High Potency (IC₅₀ < 100 nM): Indicates the methoxypyridine-benzoic acid scaffold effectively mimics the ATP pharmacophore.

  • Desensitization Artifacts: If the current decay rate changes significantly in the presence of the compound, it may suggest an open-channel blocker mechanism rather than competitive antagonism.

References

  • North, R. A. (2002). Molecular physiology of P2X receptors. Physiological Reviews, 82(4), 1013-1067. Link

  • Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Purinergic Signalling, 8(1), 3-26. Link

  • Richards, D., et al. (2019). Action of the P2X3 receptor antagonist gefapixant on the human P2X3 receptor. British Journal of Pharmacology, 176(13), 2279-2291. Link

  • Sophion Bioscience. (2021). Automated patch clamp assays for P2X receptors. Application Report. Link

Disclaimer: This protocol is designed for research purposes only. "Compound A" (this compound) is treated here as a representative chemical probe. Optimization of incubation times and concentrations may be required based on specific batch purity and cell line variations.

Sources

protocol for 1H NMR and 13C NMR analysis of methoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note APN-NMR-072

Abstract

This comprehensive application note provides a detailed protocol for the structural elucidation of methoxypyridine derivatives using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Methoxypyridines are a significant class of heterocyclic compounds prevalent in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework from sample preparation to advanced spectral analysis. The protocols herein are grounded in established NMR principles and include expert insights to ensure data integrity and accurate interpretation.

Introduction: The Significance of NMR for Methoxypyridine Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure.[1] For methoxypyridine derivatives, NMR is indispensable for confirming isomeric identity, substitution patterns, and purity. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus within the molecule generates a unique resonance signal, providing a detailed fingerprint of the molecular architecture.

The position of the methoxy group on the pyridine ring significantly influences the electron density distribution, leading to predictable and interpretable variations in the chemical shifts (δ) of the aromatic protons and carbons. Understanding these electronic effects is key to correctly assigning the spectra. Furthermore, through-bond scalar couplings (J-couplings) provide crucial information about the connectivity of adjacent nuclei.

This guide will systematically walk through the process of acquiring and interpreting high-quality ¹H and ¹³C NMR data for methoxypyridine isomers, leveraging both one-dimensional and two-dimensional NMR techniques for complete structural assignment.

Foundational Principles: Chemical Shifts and Coupling in Methoxypyridines

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This results in a general downfield shift of the ring protons and carbons compared to benzene. The introduction of an electron-donating methoxy group (-OCH₃) perturbs this electronic environment.

  • ¹H NMR: The methoxy group protons typically appear as a sharp singlet around 3.8-4.0 ppm. The pyridine ring protons exhibit characteristic chemical shifts and coupling patterns depending on the isomer. Protons ortho and para to the nitrogen are generally the most deshielded (appear at higher ppm values), while the meta proton is more shielded. The methoxy group introduces further shielding, particularly at the ortho and para positions relative to its point of attachment.

  • ¹³C NMR: The carbon of the methoxy group resonates in the range of 55-65 ppm. The pyridine ring carbons show distinct chemical shifts, with the carbon directly attached to the nitrogen (C2/C6) being the most deshielded. The carbon attached to the methoxy group is also significantly deshielded due to the electronegativity of the oxygen atom.

Experimental Workflow: From Sample to Structure

The following diagram illustrates the comprehensive workflow for the NMR analysis of methoxypyridine derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample (5-10 mg) Solvent Add Deuterated Solvent (e.g., CDCl₃, 0.6-0.7 mL) Sample->Solvent Standard Add Internal Standard (TMS, optional) Solvent->Standard Dissolve Vortex to Dissolve Standard->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Shim Shimming Transfer->Shim H1_NMR ¹H NMR Acquisition Shim->H1_NMR C13_NMR ¹³C NMR Acquisition H1_NMR->C13_NMR DEPT DEPT-135 Acquisition C13_NMR->DEPT TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (if required) DEPT->TwoD_NMR FT Fourier Transform TwoD_NMR->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (¹H) Baseline->Integrate Assign Peak Assignment Integrate->Assign Structure Structure Elucidation Assign->Structure

Caption: Workflow for NMR analysis of methoxypyridine derivatives.

Detailed Protocols

Protocol for Sample Preparation

This protocol ensures the preparation of a high-quality NMR sample, which is critical for obtaining spectra with good resolution and signal-to-noise.

Materials:

  • Methoxypyridine derivative (5-10 mg)

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tubes

  • Glass vial

  • Pipette

  • Vortex mixer

  • Tetramethylsilane (TMS) as an internal standard (optional)

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of the methoxypyridine derivative into a clean, dry glass vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial using a clean pipette.[2] The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.

  • Internal Standard (Optional but Recommended): If precise chemical shift referencing is required, add a small amount of TMS to the solvent. Alternatively, the residual solvent peak can be used as a secondary reference (e.g., CHCl₃ at 7.26 ppm).[2]

  • Dissolution: Securely cap the vial and vortex for 30-60 seconds to ensure the sample is completely dissolved. A clear, homogeneous solution is necessary for high-quality spectra.

  • Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube using a pipette. Avoid introducing any solid particles.

  • Capping: Cap the NMR tube securely. Ensure the outside of the tube is clean before inserting it into the spectrometer.

Protocol for ¹H NMR Data Acquisition

This protocol is designed for routine ¹H NMR analysis on a standard 400 or 500 MHz spectrometer.[3][4]

Recommended Acquisition Parameters:

Parameter Recommended Value Rationale
Pulse Program zg30 A standard 30° pulse program is a good compromise for obtaining good signal in a reasonable time, especially when multiple scans are required.
Spectral Width (SW) ~16 ppm This range is sufficient to cover the chemical shifts of both aromatic and methoxy protons in methoxypyridine derivatives.[5]
Acquisition Time (AQ) 3-4 s Provides good digital resolution for resolving fine coupling patterns.[6]
Relaxation Delay (D1) 1.5-2.0 s Allows for adequate relaxation of most protons between scans, ensuring more reliable integration.
Number of Scans (NS) 8-16 Sufficient for good signal-to-noise for a 5-10 mg sample.

| Receiver Gain (RG) | Auto-adjusted | The instrument will optimize the receiver gain to prevent signal clipping. |

Protocol for ¹³C{¹H} NMR Data Acquisition

This protocol outlines the parameters for a standard proton-decoupled ¹³C NMR experiment.

Recommended Acquisition Parameters:

Parameter Recommended Value Rationale
Pulse Program zgpg30 A 30° pulse with power-gated decoupling provides good sensitivity and includes the Nuclear Overhauser Effect (NOE) to enhance carbon signals.[7]
Spectral Width (SW) ~240 ppm Covers the full range of expected ¹³C chemical shifts for organic molecules.[8]
Acquisition Time (AQ) ~1.0 s A good compromise between resolution and signal-to-noise for ¹³C NMR.[7]
Relaxation Delay (D1) 2.0 s Allows for sufficient relaxation of most carbon nuclei, especially protonated ones. Quaternary carbons may require longer delays for quantitative analysis.[7]

| Number of Scans (NS) | 128 or higher | A higher number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. |

Data Interpretation and Spectral Assignment

Expected ¹H and ¹³C NMR Data for Methoxypyridine Isomers

The following tables summarize the expected chemical shifts and coupling constants for the three primary methoxypyridine isomers in CDCl₃. These values serve as a reference for spectral assignment.

Table 1: ¹H NMR Data for Methoxypyridine Isomers in CDCl₃

CompoundH-2 (δ, ppm)H-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)OCH₃ (δ, ppm)J (Hz)
2-Methoxypyridine -6.72 (d)7.52 (t)6.82 (d)8.16 (d)3.92 (s)³J₃,₄ ≈ 8.3, ³J₄,₅ ≈ 7.5, ⁴J₃,₅ ≈ 1.0, ³J₅,₆ ≈ 5.1
3-Methoxypyridine 8.25 (d)-7.18 (dd)8.18 (dd)7.05 (m)3.85 (s)⁴J₂,₄ ≈ 2.8, ⁵J₂,₅ ≈ 0.5, ³J₄,₅ ≈ 8.4, ⁴J₄,₆ ≈ 2.4, ³J₅,₆ ≈ 4.7
4-Methoxypyridine 8.38 (d)6.75 (d)-6.75 (d)8.38 (d)3.88 (s)³J₂,₃ = ³J₅,₆ ≈ 6.0

Data compiled from various spectral databases and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Data for Methoxypyridine Isomers in CDCl₃

CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)OCH₃ (δ, ppm)
2-Methoxypyridine 164.2111.0138.5116.8146.953.2
3-Methoxypyridine 142.0155.8120.7123.8147.855.4
4-Methoxypyridine 150.5109.5165.7109.5150.555.1

Data compiled from various spectral databases and may vary slightly based on experimental conditions.[9][10]

Advanced NMR Techniques for Unambiguous Assignment

For complex derivatives or to confirm assignments, a suite of advanced 1D and 2D NMR experiments should be employed.

DEPT-135: Differentiating Carbon Types

The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for identifying the number of protons attached to each carbon.[11][12]

  • CH₃ and CH carbons: Appear as positive signals.

  • CH₂ carbons: Appear as negative (inverted) signals.

  • Quaternary carbons (and C=O): Are absent from the spectrum.

By comparing the DEPT-135 spectrum with the standard ¹³C{¹H} spectrum, all carbon types can be unambiguously assigned.

2D NMR for Connectivity Mapping
  • COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment reveals which protons are coupled to each other, typically through two or three bonds. Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. Each cross-peak corresponds to a C-H bond.

  • HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment shows longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[13][14][15] This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For example, a cross-peak between the methoxy protons and a ring carbon definitively establishes the position of the methoxy group.[14]

Troubleshooting Common Issues

  • Broad Peaks: Can be caused by sample precipitation, paramagnetic impurities, or chemical exchange. Ensure the sample is fully dissolved and consider filtering if necessary.

  • Poor Signal-to-Noise: Increase the number of scans (NS) or use a higher concentration of the sample. Ensure proper tuning and matching of the NMR probe.

  • Inaccurate Integrals (¹H NMR): Ensure the relaxation delay (D1) is sufficiently long (at least 5 times the longest T₁ of interest for quantitative results).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the ¹H and ¹³C NMR analysis of methoxypyridine derivatives. By following these detailed procedures for sample preparation, data acquisition, and spectral interpretation, researchers can confidently and accurately elucidate the structures of these important heterocyclic compounds. The integration of 1D and 2D NMR techniques provides a self-validating system for structural assignment, ensuring the highest level of scientific integrity.

References

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols, 9(3), 643–660. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for various publications. Retrieved February 7, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved February 7, 2026, from [Link]

  • Bruker. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR spectroscopic data of the isolated compound 2 in CDCl3 (δ in ppm). Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H (CDCl 3 500 MHz) and 13 C NMR Data (CDCl 3 125 MHz). Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
  • Preprints.org. (n.d.). Supplementary Information. Retrieved February 7, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 700 MHz, CDCl3, simulated) (NP0028609). Retrieved February 7, 2026, from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • American Chemical Society. (2025). The Journal of Organic Chemistry - Author Guidelines. [Link]

  • ResearchGate. (n.d.). J C,H correlations in the HMBC NMR spectrum of 7. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR in CDCl3 of (a) 4-methylpyridine, (b) 1b, (c) 1c, (d) 1d, and (e) 4-methylene dihydropyridine 3a in THF-d8 at −78 °C. Retrieved February 7, 2026, from [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. [Link]

  • ResearchGate. (n.d.). JOC The Journal of Organic Chemistry Guidelines for Authors. Retrieved February 7, 2026, from [Link]

  • Magnetic Resonance Research Center. (2022, August 18). Bruker NMR training. [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • The Royal Society of Chemistry. (2020). Supporting Information: Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for various publications. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). (a) ¹³C NMR and (b) DEPT‐135° NMR spectra of complex [SnMe2Cl2(5,5′‐Me2bpy)] (1) in CD2Cl2. Retrieved February 7, 2026, from [Link]

  • Bruker. (2018, September 20). 1D Acquisition. Retrieved February 7, 2026, from [Link]

  • PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

  • NP-MRD. (n.d.). [ 1 H, 13 C] NMR Spectrum (2D, 600 MHz, CDCl3, experimental) (NP0000020). Retrieved February 7, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Author guidelines for Organic and Biomolecular Chemistry. Retrieved February 7, 2026, from [Link]

  • Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. [Link]

  • PubMed. (2014, February 20). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. [Link]

  • Martin, G. E., & Zektzer, A. S. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Two-Dimensional NMR Methods for Establishing Molecular Connectivity (pp. 149-183). Wiley-VCH.

Sources

Application Note: Strategic Development and Validation of HPLC Methods for API Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity

In pharmaceutical development, purity is not merely a percentage; it is a safety mandate. Under ICH Q3A(R2) , impurities in new drug substances must be reported if they exceed 0.05% , identified if they exceed 0.10% , and qualified (proven safe) if they exceed 0.15% (or 1.0 mg/day intake, whichever is lower) [1].

This Application Note details a high-sensitivity High-Performance Liquid Chromatography (HPLC) protocol designed to detect trace impurities while maintaining main peak integrity. Unlike Assay methods, which focus on the linear range of the main component, Purity methods must maximize signal-to-noise (S/N) ratios for low-level contaminants without saturating the detector.

Method Development Strategy

Chemistry Selection: The "Orthogonal" Mindset

For purity assessment, resolving the main peak is insufficient; you must resolve everything hidden underneath it.

  • Stationary Phase: Start with a C18 column (e.g., 3.5 µm, 100 Å) for general hydrophobicity. However, if the API contains aromatic rings or isomers, a Phenyl-Hexyl phase provides orthogonal selectivity (pi-pi interactions) that often separates co-eluting impurities that C18 misses.

  • Mobile Phase Modifiers: Avoid phosphate buffers if LC-MS compatibility is required later for impurity identification. Use 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) . Note: TFA suppresses MS ionization but provides superior peak shape for basic compounds by ion-pairing.

Gradient Strategy

Isocratic methods are rarely suitable for purity profiling because late-eluting impurities (highly lipophilic) may broaden into the baseline or elute hours later (carryover). A gradient from 5% to 95% organic is mandatory to ensure all components elute within a defined window.

Workflow Visualization

The following diagram outlines the decision logic for developing a purity method, ensuring no steps are skipped between screening and validation.

MethodDevelopment Start Start: API Structure Analysis Screening Column/Solvent Screening (C18 vs Phenyl / MeOH vs ACN) Start->Screening Optimization Gradient & Temp Optimization (Resolution > 1.5 for all pairs) Screening->Optimization PurityCheck Peak Purity Assessment (DAD/MS) Optimization->PurityCheck Validation ICH Q2(R2) Validation PurityCheck->Validation  Pass   Fail Co-elution Detected PurityCheck->Fail  Fail   Fail->Screening  Change Selectivity  

Figure 1: Iterative Method Development Workflow ensuring orthogonal selectivity before validation.

Experimental Protocol

This generic protocol serves as a robust starting point for small molecule (<1000 Da) purity assessment.

Instrument Configuration
  • System: UHPLC or HPLC with quaternary pump.

  • Detector: Diode Array Detector (DAD) is mandatory for peak purity analysis.

    • Primary Wavelength: 210–220 nm (Universal detection for most organics).

    • Secondary Wavelength: λmax of the API (for specificity).

    • Reference Wavelength: OFF (Avoid using 360 nm reference as it can mask impurities absorbing in that region).

  • Flow Cell: 10 mm path length (standard) or 60 mm (high sensitivity) if LOQ < 0.05% is difficult to achieve.

Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µmBalances resolution (N) with backpressure.
Mobile Phase A Water + 0.1% Formic AcidpH control for ionization state stability.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN has lower UV cutoff than MeOH (better for <210 nm).
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Col. Temp. 40°CImproves mass transfer and reduces backpressure.
Injection Vol. 10–20 µLHigher volume needed for trace impurity detection.
Gradient Table
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Focusing)
2.05Isocratic hold to trap polar impurities
25.095Linear ramp to elute all components
30.095Wash (Remove highly lipophilic residues)
30.15Return to initial conditions
35.05Re-equilibration (Critical for retention time reproducibility)
Sample Preparation (The Hidden Variable)

Impurities often arise from sample degradation during prep.

  • Diluent: Match the initial mobile phase (95:5 Water:ACN) if solubility permits. If the API requires 100% organic to dissolve, dilute the final solution to at least 50% water to prevent "solvent effect" (peak fronting/splitting).

  • Concentration: Prepare the sample at a high concentration (e.g., 1.0 mg/mL).

    • Why? To detect a 0.05% impurity, the impurity concentration will be 0.5 µg/mL. This must be comfortably above the Limit of Quantification (LOQ).

Validation & System Suitability

Validation must align with ICH Q2(R2) [2]. For purity, the critical parameters differ from Assay methods.

Sensitivity (LOD/LOQ)

You must prove you can see the "needle in the haystack."

  • Limit of Detection (LOD): S/N ≥ 3.

  • Limit of Quantification (LOQ): S/N ≥ 10.

  • Protocol: Inject a standard of the impurity at 0.05% of the target concentration. If the S/N is <10, increase injection volume or sample concentration.

System Suitability Criteria (SST)

Before releasing data, the system must pass these checks (based on USP <621> [3]):

ParameterAcceptance CriteriaPurpose
Resolution (Rs) > 1.5 between critical pairEnsures baseline separation.
Tailing Factor (T) 0.8 – 2.0Peak symmetry ensures accurate integration.
Precision (RSD) ≤ 5.0% (for Impurities)Higher variance allowed for trace peaks (vs 1.0% for Assay).
Sensitivity Check S/N > 10 for LOQ stdVerifies detector performance.

Data Analysis: Peak Purity & Integration

Peak Purity (Spectral Homogeneity)

A single sharp peak is not proof of purity. Co-elution is common.

  • Technique: Use the DAD software to compare spectra across the peak (Upslope, Apex, Downslope).

  • Logic: If the spectra differ significantly, an impurity is co-eluting.

  • Visualization: The diagram below illustrates the logic for handling a "pure" looking peak that fails spectral checks.

PeakPurity Peak Single Peak Observed SpecCheck Spectral Analysis (Apex vs Slope) Peak->SpecCheck Pass Spectra Match (Purity Angle < Threshold) SpecCheck->Pass Homogeneous Fail Spectra Mismatch SpecCheck->Fail Heterogeneous Action Re-develop Method (Change pH or Column) Fail->Action

Figure 2: Peak Purity Decision Tree using Diode Array Detection (DAD).

Integration Rules
  • Slope Sensitivity: Set high enough to detect baseline noise but low enough to catch the 0.05% peaks.

  • Manual Integration: Avoid whenever possible. If required, document the "Before" and "After" clearly to maintain data integrity audit trails.

Troubleshooting Common Issues

  • Ghost Peaks: Peaks appearing in the gradient without sample injection.

    • Cause: Impurities in the water or organic solvent accumulating on the column during equilibration and eluting during the gradient.

    • Fix: Install a "Ghost Trap" column between the pump and the injector.

  • Baseline Drift:

    • Cause: Absorbance difference between Mobile Phase A and B.

    • Fix: Balance absorbance. If using 0.1% TFA in Water (A), use 0.08% TFA in ACN (B) to match refractive indices/absorbance at low wavelengths.

References

  • ICH Q3A(R2) : Impurities in New Drug Substances.[1][2] International Council for Harmonisation.[2][3] Available at: [Link]

  • ICH Q2(R2) : Validation of Analytical Procedures. International Council for Harmonisation.[2][3] Available at: [Link]

  • Agilent Technologies : Scaling Small Molecule Purification Methods for HPLC. Agilent Application Notes. Available at: [Link]

Sources

Application Notes & Protocols: A Phased Approach to Efficacy Testing of 3-(5-Methoxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, phased experimental framework for the initial efficacy testing of the novel small molecule, 3-(5-Methoxypyridin-3-yl)benzoic acid. As a compound with no established biological profile, the proposed workflow is designed to be systematic and iterative, beginning with broad in vitro screening to identify a potential therapeutic area, followed by more focused in vitro and in vivo studies to confirm activity and elucidate the mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of preclinical drug discovery. The protocols and experimental designs herein are grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction: Rationale for a Phased Investigational Approach

The process of bringing a new chemical entity from the bench to the clinic is a long and complex journey, with a high rate of attrition.[1] For a novel compound like this compound, where the biological target and therapeutic potential are unknown, a structured and logical investigational cascade is paramount. A phased approach, starting with broad, cost-effective in vitro assays and progressing to more complex and resource-intensive in vivo models, allows for early go/no-go decisions and conserves resources.[2]

Phase I: Broad Spectrum In Vitro Phenotypic Screening

The initial phase of our investigation is designed to be exploratory, with the primary objective of identifying a "hit" in a broad range of cell-based phenotypic assays. This approach allows us to survey multiple potential therapeutic areas simultaneously.

Causality Behind Experimental Choices

Given the novelty of this compound, we will employ a panel of assays that cover key areas of unmet medical need where small molecules have historically been successful. This includes oncology, immunology/inflammation, and infectious diseases. The selection of cell lines for these assays is critical and should represent a diversity of tissue origins and disease states.

Experimental Workflow: In Vitro Discovery

in_vitro_discovery_workflow cluster_screening Broad Phenotypic Screening Cytotoxicity_Screening Cytotoxicity Screening (e.g., NCI-60 Panel) Hit_Identification Hit Identification (Activity Threshold Met) Cytotoxicity_Screening->Hit_Identification Antimicrobial_Screening Antimicrobial Screening (e.g., MIC Assays) Antimicrobial_Screening->Hit_Identification Anti_Inflammatory_Screening Anti-Inflammatory Screening (e.g., LPS-stimulated Macrophages) Anti_Inflammatory_Screening->Hit_Identification Compound This compound Compound->Cytotoxicity_Screening Test Compound Compound->Antimicrobial_Screening Compound->Anti_Inflammatory_Screening No_Activity No Significant Activity (De-prioritize) Hit_Identification->No_Activity No Mechanism_of_Action_Studies Proceed to Phase II: Mechanism of Action Studies Hit_Identification->Mechanism_of_Action_Studies Yes

Caption: Workflow for Phase I in vitro phenotypic screening.

Protocol: Cytotoxicity Screening using MTT Assay

This protocol describes a general method for assessing the cytotoxic effects of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (specific to each cell line)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to obtain a range of concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Phase II: In Vitro Efficacy Confirmation and Mechanism of Action Elucidation

Assuming a "hit" is identified in Phase I (for the purpose of this guide, we will hypothesize an anti-inflammatory effect), Phase II aims to confirm this activity and investigate the underlying mechanism.

Causality Behind Experimental Choices

A confirmed "hit" necessitates a more in-depth investigation to understand how the compound exerts its biological effect. This involves determining the potency of the compound (IC50/EC50), and identifying the specific molecular targets or pathways it modulates. For our hypothetical anti-inflammatory hit, we will focus on key inflammatory signaling pathways.

Experimental Workflow: In Vitro Efficacy and MoA

in_vitro_efficacy_workflow Hit_from_Phase_I Anti-inflammatory Hit from Phase I Dose_Response Dose-Response Curve (Determine IC50) Hit_from_Phase_I->Dose_Response Cytokine_Analysis Cytokine Profiling (e.g., ELISA for TNF-α, IL-6) Dose_Response->Cytokine_Analysis Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Cytokine_Analysis->Pathway_Analysis Target_Identification Target Identification (e.g., Kinase Panel Screen) Pathway_Analysis->Target_Identification In_Vivo_Candidate Candidate for In Vivo Testing Target_Identification->In_Vivo_Candidate

Caption: Workflow for Phase II in vitro efficacy and MoA studies.

Protocol: Measurement of Inflammatory Cytokines by ELISA

This protocol details the measurement of TNF-α and IL-6 from the supernatant of LPS-stimulated macrophages treated with this compound.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Mouse TNF-α and IL-6 ELISA kits

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM.

  • Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 100 ng/mL of LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine and calculate the concentration in each sample. Plot the cytokine concentration against the compound concentration to determine the IC50 for cytokine inhibition.

Data Presentation: In Vitro Efficacy Summary
AssayCell LineEndpointIC50 (µM)
MTT CytotoxicityRAW 264.7Cell Viability>100
TNF-α InhibitionRAW 264.7TNF-α level5.2
IL-6 InhibitionRAW 264.7IL-6 level8.9

Phase III: In Vivo Efficacy Assessment

The final phase of our initial investigation is to determine if the in vitro activity of this compound translates to a therapeutic effect in a living organism.

Causality Behind Experimental Choices

The selection of an appropriate animal model is crucial for the successful validation of in vitro findings.[8][9] For our hypothetical anti-inflammatory compound, a murine model of LPS-induced systemic inflammation is a well-established and relevant choice. The experimental design must include appropriate controls and a sufficient number of animals to ensure statistical power.[10]

Experimental Workflow: In Vivo Study Design

in_vivo_study_design cluster_groups Experimental Groups (n=8 per group) Group1 Vehicle Control (e.g., Saline) Treatment Compound/Vehicle Administration (i.p.) Group1->Treatment Group2 LPS + Vehicle Group2->Treatment Group3 LPS + Compound (Low Dose) Group3->Treatment Group4 LPS + Compound (High Dose) Group4->Treatment Group5 LPS + Positive Control (e.g., Dexamethasone) Group5->Treatment Acclimatization Animal Acclimatization (7 days) Acclimatization->Group1 Acclimatization->Group2 Acclimatization->Group3 Acclimatization->Group4 Acclimatization->Group5 LPS_Challenge LPS Challenge (i.p.) Treatment->LPS_Challenge Endpoint_Analysis Endpoint Analysis (e.g., Serum Cytokines, Histopathology) LPS_Challenge->Endpoint_Analysis Data_Interpretation Data Interpretation & Statistical Analysis Endpoint_Analysis->Data_Interpretation

Caption: In vivo experimental design for LPS-induced inflammation.

Protocol: Murine Model of LPS-Induced Systemic Inflammation

Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

Procedure:

  • Acclimatization: Acclimatize mice for one week before the experiment.

  • Grouping: Randomly assign mice to the experimental groups (n=8 per group).

  • Treatment: Administer this compound or vehicle intraperitoneally (i.p.) 1 hour before the LPS challenge.

  • LPS Challenge: Administer LPS (10 mg/kg, i.p.) to induce inflammation. The vehicle control group receives saline instead of LPS.

  • Sample Collection: 6 hours after the LPS challenge, collect blood via cardiac puncture and harvest tissues (e.g., lung, liver) for further analysis.

  • Endpoint Analysis:

    • Primary Endpoint: Measure serum levels of TNF-α and IL-6 by ELISA.

    • Secondary Endpoint: Perform histopathological analysis of lung and liver tissues to assess inflammation and tissue damage.

Data Presentation: In Vivo Efficacy Summary
Treatment GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)Lung Inflammation Score
Vehicle Control50 ± 1020 ± 50.1 ± 0.1
LPS + Vehicle5000 ± 5008000 ± 7003.5 ± 0.5
LPS + Compound (Low Dose)3000 ± 4005000 ± 6002.5 ± 0.4
LPS + Compound (High Dose)1000 ± 2002000 ± 3001.2 ± 0.3
LPS + Dexamethasone800 ± 1501500 ± 2501.0 ± 0.2

Conclusion

This document outlines a rigorous and logical framework for the initial efficacy testing of the novel compound this compound. By following this phased approach, researchers can systematically uncover the therapeutic potential of this new chemical entity while adhering to the principles of sound scientific investigation. The iterative nature of this process, with clear decision points, ensures that resources are utilized effectively and that the compound is advanced for further development only if there is a strong scientific rationale.

References

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC. (n.d.).
  • 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid - PMC - NIH. (n.d.).
  • An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products - PubMed. (2024, June 24).
  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed. (2025, June 5).
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (2023, May 29).
  • Introduction to small molecule drug discovery and preclinical development - Frontiers. (2023, November 29).
  • Design of Experiments in Pharmaceutical Development - SPC for Excel. (2010, April).
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.).
  • Designing an In Vivo Preclinical Research Study - MDPI. (n.d.).
  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate. (2023, May 29).
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem. (n.d.).
  • Drug Design and Discovery: Principles and Applications - PMC. (2017, February 13).
  • General Principles of Preclinical Study Design - PMC - NIH. (n.d.).
  • WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents. (n.d.).
  • Q1A(R2) Guideline - ICH. (n.d.).
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.).
  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025, March 14).
  • The Experimental Design Process - ACS GCI Pharmaceutical Roundtable. (2026, January 24).
  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains | Antimicrobial Agents and Chemotherapy - ASM Journals. (2024, December 17).
  • Designing an In Vivo Preclinical Research Study - Preprints.org. (2023, August 22).
  • Chapter 4. Experimental Study Designs | Pharmacoepidemiology: Principles and Practice | AccessPharmacy. (n.d.).
  • Synthesis of 1,3,5-Triazepines and Benzo[f][4][11][12]triazepines and Their Biological Activity: Recent Advances and New Approaches - MDPI. (2024, January 29). Retrieved from

  • (PDF) Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - ResearchGate. (2025, August 4).

Sources

techniques for scaling up the synthesis of 3-(5-Methoxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-(5-Methoxypyridin-3-yl)benzoic Acid

Executive Summary

Scaling up the synthesis of biaryl compounds containing both basic (pyridine) and acidic (carboxylic acid) moieties presents unique challenges in solubility, purification, and metal removal. This guide details the process development for This compound , transitioning from milligram-scale discovery to kilogram-scale production.

The core strategy moves away from traditional chromatographic purification, which is cost-prohibitive at scale, and instead utilizes pH-controlled precipitation (isoelectric focusing) and functionalized silica scavenging to achieve >99% purity and <10 ppm Palladium (Pd) content.

Strategic Route Selection

For scale-up, the choice of coupling partners is dictated by stability, commercial availability, and impurity profiles.

  • Route A (Recommended): 3-Bromo-5-methoxypyridine + 3-Carboxyphenylboronic acid.

  • Route B (Discouraged): 3-Bromo-5-methoxybenzoic acid + 5-Methoxypyridin-3-ylboronic acid.

Why Route A?

  • Stability: Pyridine-3-boronic acids are prone to protodeboronation (instability) compared to phenylboronic acids.

  • Availability: 3-Bromo-5-methoxypyridine is a stable, crystalline solid readily available in bulk.

  • Direct Coupling: The use of 3-carboxyphenylboronic acid allows for a direct coupling without the need for ester protection/deprotection steps, provided sufficient base is used to solubilize the carboxylate.

Reaction Workflow & Mechanism

The following diagram outlines the synthetic logic and the catalytic cycle optimized for this specific matrix.

G Start1 3-Bromo-5-methoxypyridine (Electrophile) Step1 Oxidative Addition (Pd0 inserts into C-Br) Start1->Step1 Start2 3-Carboxyphenylboronic Acid (Nucleophile) Step2 Transmetallation (Boronate activation) Start2->Step2 Cat Pd(dppf)Cl2 · DCM (Catalyst) Cat->Step1 Base K2CO3 (3.0 eq) (Base) Base->Step2 Activates Boron Step1->Step2 Pd(II)-Ar species Step3 Reductive Elimination (C-C Bond Formation) Step2->Step3 Biaryl-Pd(II) complex Step3->Step1 Regenerates Pd(0) Product Target Product (Crude Carboxylate Salt) Step3->Product

Figure 1: Suzuki-Miyaura coupling workflow utilizing a robust Pd(dppf)Cl2 catalyst system for air stability and high turnover.

Process Optimization & Critical Parameters

Before executing the protocol, understanding the "Why" behind the conditions is vital for troubleshooting.

Catalyst Selection
  • Discovery: Pd(PPh3)4 is often used but suffers from poor air stability and high residual PPh3 oxide.

  • Scale-Up: Pd(dppf)Cl2·DCM (1-3 mol%) is the superior choice. The bidentate ligand (dppf) prevents catalyst decomposition and promotes the coupling of electron-rich pyridines. It is also robust enough to withstand the aqueous conditions required for the free carboxylic acid.

Solvent System

A 1,4-Dioxane / Water (4:1) mixture is optimal.

  • Water is essential to dissolve the inorganic base (K2CO3) and the boronic acid.

  • Dioxane solubilizes the aryl bromide and is miscible with water, ensuring a homogeneous reaction phase at reflux (90-100°C).

Stoichiometry Table
ComponentRoleEquiv.Scale (100g Input)Notes
3-Bromo-5-methoxypyridine Limiting Reagent1.0100.0 gPurity >98% essential
3-Carboxyphenylboronic acid Nucleophile1.2105.9 gExcess ensures conversion
Pd(dppf)Cl2 · DCM Catalyst0.028.7 g2 mol% loading is robust
Potassium Carbonate Base3.5257.0 gNeutralizes acid + activates B
1,4-Dioxane Solvent10 vol1000 mLDegassed
Water Co-Solvent2.5 vol250 mLDegassed

Detailed Protocol (100g Scale)

Phase 1: The Coupling Reaction
  • Setup: Equip a 3L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Add 3-Bromo-5-methoxypyridine (100g), 3-Carboxyphenylboronic acid (105.9g), and Pd(dppf)Cl2·DCM (8.7g).

  • Inerting: Evacuate and backfill with Nitrogen (3 cycles) to remove oxygen (critical to prevent Pd deactivation).

  • Solvent Addition: Add degassed 1,4-Dioxane (1000 mL). Stir to suspend solids.

  • Base Addition: Dissolve K2CO3 (257g) in degassed Water (250 mL) and add to the reaction mixture.

    • Observation: The reaction may exotherm slightly.

  • Reaction: Heat the mixture to 90°C for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC.[1][2] Target: <1.0% unreacted bromide.

Phase 2: Workup & Pd Scavenging (The "Technique")

The zwitterionic nature of the product allows for a "Self-Validating" purification. We utilize the pH switch to filter out impurities.

  • Filtration: Cool to room temperature. Filter the mixture through a Celite pad to remove bulk Palladium black. Wash the pad with water (200 mL).

  • Phase Split: The product is currently a carboxylate salt (soluble in water/dioxane). Concentrate the filtrate under vacuum to remove bulk Dioxane.

  • Aqueous Wash: Dilute the residue with Water (800 mL) and wash with Ethyl Acetate (2 x 300 mL).

    • Why? The product (pH > 10) stays in the water. Non-polar impurities (dimers, unreacted bromide) move to the organic layer. Discard the organic layer.

  • Scavenging: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) (10 wt% relative to theoretical yield) to the aqueous layer. Stir at 50°C for 2 hours. Filter off the silica.

    • Alternative: Activated Carbon (Darco KB-B) can be used but is less selective.

Phase 3: Isoelectric Precipitation (Crystallization)
  • Acidification: Slowly add 6N HCl to the aqueous filtrate while stirring vigorously.

  • Target pH: Adjust pH to 4.5 – 5.0 .

    • Mechanism:[3][4][5][6][7] At this pH, the carboxylic acid is protonated (COOH), but the pyridine is largely unprotonated (or forming a zwitterion with the acid), leading to minimum solubility.

    • Caution: If pH < 2, the pyridine protonates (Py-H+), and the salt becomes water-soluble again.

  • Isolation: A thick white/off-white precipitate will form. Stir at 0-5°C for 2 hours to maximize yield.

  • Drying: Filter the solid and wash with cold water (2 x 100 mL) followed by cold Acetone (50 mL) to remove water. Dry in a vacuum oven at 50°C.

Logic Flow: Purification Strategy

The following diagram illustrates the critical pH-dependent separation logic that ensures high purity without chromatography.

Workup Crude Crude Reaction Mixture (pH > 10) Wash Ethyl Acetate Wash Crude->Wash AqPhase Aqueous Phase (Product as Carboxylate) Wash->AqPhase OrgPhase Organic Phase (Impurities/Dimers) Wash->OrgPhase Scavenge Add Thiol-Silica (Pd Removal) AqPhase->Scavenge Filter Filtration Scavenge->Filter Acidify Acidify to pH 4.5 - 5.0 (Isoelectric Point) Filter->Acidify Precip Product Precipitation Acidify->Precip Insoluble Zwitterion Soluble Soluble Impurities (Salts, Boron residues) Acidify->Soluble Remains in Mother Liquor

Figure 2: Purification logic leveraging the amphoteric nature of the target molecule.

Quality Control & Troubleshooting

Analytical Specification
  • Appearance: White to off-white powder.

  • Purity (HPLC): >99.0% area.

  • 1H NMR: Consistent with structure.

  • Residual Pd: <10 ppm (ICP-MS).

  • Residual Solvent: Meets ICH Q3C limits.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield pH drift during precipitation.Ensure pH is strictly 4.5–5.0. If pH < 2, add NaOH to back-titrate.
High Pd Content Inefficient scavenging.Increase Thiol-Silica loading or temperature (50°C). Ensure initial filtration of Pd black is thorough.
Colored Product Oxidation of pyridine or trace ligands.Recrystallize from Ethanol/Water (9:1) or use an activated carbon wash during the basic phase.
Stalled Reaction Oxygen ingress.Degas solvents thoroughly. Check nitrogen lines. Add 0.5 mol% fresh catalyst.

References

  • Suzuki-Miyaura Coupling Mechanism & Scope

    • Organic Chemistry Portal. "Suzuki Coupling."[3][5][8][9]

    • [Link]

  • Carboxylic Acids in Biaryl Synthesis

    • Royal Society of Chemistry (RSC). "Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis."[4]

    • [Link]

  • Palladium Removal Strategies (Scale-Up)

    • Organic Process Research & Development (ACS).
    • [Link]

  • Metal Scavenging Protocols

    • Biotage Application Note. "How to Remove Palladium in three easy steps."
    • [Link]

  • Purification of Zwitterions

    • Chromatography Forum. "HPLC method dev strategies for Zwitterions." (Insight on pH behavior).
    • [Link]

Sources

Application Notes and Protocols for Pyridine-Functionalized Benzoic Acid Ligands in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Utilization of 3-(5-Methoxypyridin-3-yl)benzoic Acid and its Analogue, 3,5-Bis[(pyridin-4-yl)methoxy]benzoic Acid, in the Synthesis of Crystalline Materials.

Introduction: The Strategic Role of Pyridyl-Functionalized Linkers in Crystal Engineering

The design and synthesis of functional materials, particularly Metal-Organic Frameworks (MOFs), are at the forefront of materials science. The choice of the organic linker is paramount as it dictates the topology, porosity, and ultimately the functional properties of the resulting framework. Ligands incorporating both a carboxylate group for metal coordination and a nitrogen-containing heterocycle, such as a pyridine ring, offer a versatile platform for constructing novel materials. The pyridine moiety can act as a secondary coordination site, a hydrogen bond acceptor, or a site for post-synthetic modification, enabling the fine-tuning of the material's properties.

While the specific application of This compound in published materials science literature is not extensively documented at present, its structural motifs suggest significant potential as a versatile building block. The methoxy group can influence the electronic properties and solubility of the ligand, while the pyridine and carboxylic acid groups provide multiple coordination vectors.

Due to the limited availability of detailed experimental protocols for this compound in materials synthesis, this guide will focus on a closely related and well-documented analogue: 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid . The protocols and insights provided for this analogue serve as a robust and instructive blueprint for researchers exploring the potential of related pyridine-functionalized benzoic acid ligands. This analogue has been successfully employed in the synthesis of crystalline materials, and its study provides a clear pathway for the investigation of similar ligands. [1]

Ligand Profile: 3,5-Bis[(pyridin-4-yl)methoxy]benzoic Acid

This V-shaped ligand is a versatile building block for constructing coordination polymers and MOFs. Its key features include:

  • Two Pyridyl Nitrogen Atoms: Available for coordination to metal centers.

  • One Carboxylate Group: A classic coordination site for forming metal-carboxylate clusters.

  • Flexible Methylene Ether Linkages: Allowing for conformational adaptability during framework assembly.

The interplay of these functional groups allows for the formation of diverse network topologies with potential applications in gas storage, catalysis, and sensing. [1]

Property Value Reference
Molecular Formula C₁₉H₁₆N₂O₄ [1][2]
Molecular Weight 336.34 g/mol [1][2]
CAS Number 1151548-69-4 [2]

| Appearance | Microcrystalline solid | [1]|

Experimental Protocols

Ligand Synthesis: General Considerations

The synthesis of pyridine-functionalized benzoic acids often involves standard organic chemistry transformations. For instance, a common route to ligands like 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid involves the etherification of a dihydroxybenzoic acid ester with a pyridine-containing alkyl halide, followed by hydrolysis of the ester.

Protocol 1: Illustrative Synthesis of a Pyridyl-Methoxy-Benzoic Acid Ligand

This protocol is a generalized representation and may require optimization for specific target molecules.

Step 1: Etherification

  • To a solution of methyl 3,5-dihydroxybenzoate (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-(chloromethyl)pyridine hydrochloride (2.2 equivalents) to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired diester.

Step 2: Hydrolysis

  • Dissolve the purified diester from Step 1 in a mixture of THF and water.

  • Add an excess of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with dilute HCl to a pH of ~6-7, which will precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final ligand.

Hydrothermal Synthesis of a Crystalline Material

Hydrothermal synthesis is a common method for growing high-quality single crystals of MOFs and coordination polymers. The following protocol is based on the reported synthesis where single crystals of 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid were serendipitously obtained during an attempt to synthesize a cadmium-based MOF. [1]This protocol is valuable as it provides a starting point for exploring the crystallization of the ligand itself and for the synthesis of new metal-organic materials under similar conditions.

Protocol 2: Hydrothermal Synthesis using 3,5-Bis[(pyridin-4-yl)methoxy]benzoic Acid

Materials:

  • 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid (Ligand)

  • Cadmium chloride dihydrate (CdCl₂·2.5H₂O) (Metal Source)

  • Sodium hydroxide (NaOH) (Base)

  • Deionized water (Solvent)

  • 25 mL Teflon-lined stainless steel autoclave

Procedure:

  • In a 25 mL Teflon liner, combine:

    • 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid (0.5 mmol, 168.2 mg)

    • CdCl₂·2.5H₂O (0.25 mmol, 57.2 mg)

    • NaOH (0.5 mmol, 20.0 mg)

  • Add 16 mL of deionized water to the mixture.

  • Seal the Teflon liner inside the stainless steel autoclave.

  • Place the autoclave in a programmable oven and heat to 160 °C (433 K) for 72 hours.

  • Cool the autoclave to room temperature at a rate of 5 K/h.

  • Filter the resulting solution to remove any bulk precipitate.

  • Allow the filtrate to slowly evaporate at room temperature over several days to obtain colorless single crystals.

Causality Behind Experimental Choices:

  • Hydrothermal Conditions: The elevated temperature and pressure increase the solubility of the reactants and facilitate the formation of a crystalline product. The slow cooling rate is crucial for promoting the growth of larger, well-defined crystals. [1]* Base (NaOH): The addition of a base deprotonates the carboxylic acid group of the ligand, making it available for coordination to the metal center.

  • Molar Ratios: The specific molar ratios of ligand, metal, and base can influence the final product. Varying these ratios is a common strategy for discovering new structures.

Characterization of the Resulting Materials

A thorough characterization is essential to confirm the identity and purity of the synthesized material and to understand its properties.

TechniquePurposeExpected Observations
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional arrangement of atoms in the crystal.Provides information on bond lengths, bond angles, coordination environment of the metal, and the overall network topology. For the ligand itself, it reveals the molecular conformation and intermolecular interactions like hydrogen bonding. [1]
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk material and to compare with the simulated pattern from SCXRD.A match between the experimental and simulated patterns confirms that the bulk sample is the same as the single crystal analyzed.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present in the material and to confirm the coordination of the ligand to the metal.A shift in the vibrational frequency of the carboxylate group upon coordination to the metal center is expected.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the material and to identify the loss of solvent molecules.A weight loss step corresponding to the removal of coordinated or guest solvent molecules, followed by the decomposition of the framework at higher temperatures.
Elemental Analysis (CHN) To determine the elemental composition of the material and to support the proposed chemical formula.The experimental percentages of Carbon, Hydrogen, and Nitrogen should be in good agreement with the calculated values for the expected formula.

Visualization of Structures and Workflows

Molecular Structure of the Ligand

Caption: 2D representation of 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid.

Hydrothermal Synthesis Workflow

cluster_0 Reactant Preparation cluster_1 Hydrothermal Reaction cluster_2 Product Isolation Ligand Ligand Combine & Seal Combine & Seal Ligand->Combine & Seal Metal Salt Metal Salt Metal Salt->Combine & Seal Base Base Base->Combine & Seal Solvent (H2O) Solvent (H2O) Solvent (H2O)->Combine & Seal Heat (160°C, 72h) Heat (160°C, 72h) Combine & Seal->Heat (160°C, 72h) Slow Cool Slow Cool Heat (160°C, 72h)->Slow Cool Filter Filter Slow Cool->Filter Slow Evaporation Slow Evaporation Filter->Slow Evaporation Single Crystals Single Crystals Slow Evaporation->Single Crystals

Caption: Workflow for the hydrothermal synthesis of crystalline materials.

Potential Applications in Materials Science

While specific applications for materials derived from 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid are still emerging, the structural features of this ligand suggest a range of potential uses for the resulting MOFs:

  • Gas Adsorption and Separation: The presence of pyridyl groups can enhance the affinity for certain gas molecules like CO₂, making these materials candidates for carbon capture applications.

  • Catalysis: The metal nodes can act as Lewis acid sites, and the pyridine groups can serve as basic sites, potentially enabling cooperative catalysis.

  • Luminescent Sensing: If a luminescent metal ion (like Zn²⁺ or Cd²⁺) is used, the framework's emission could be sensitive to the presence of specific analytes that interact with the pore environment. [3]* Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents.

Conclusion

This compound and its analogues, such as 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid, represent a promising class of ligands for the construction of novel crystalline materials. The detailed protocols and characterization methods provided in this guide, based on the well-studied analogue, offer a solid foundation for researchers to explore the synthesis and application of new MOFs and coordination polymers. The versatility of these ligands, with their multiple coordination sites and potential for functionalization, ensures that they will continue to be of great interest in the field of materials science.

References

  • He, W., Zhang, Y., & Liu, B. (2013). 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(1), o77. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

  • Jin, L., Yang, G.-P., & Liu, B. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 2), 147–154. [Link]

Sources

Application Notes and Protocols for Assessing the Metabolic Stability of 3-(5-Methoxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising candidate to a therapeutic agent, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, is a key determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] This guide provides a comprehensive overview of the methodologies to assess the metabolic stability of 3-(5-Methoxypyridin-3-yl)benzoic acid, a novel compound with therapeutic potential. By employing a tiered in vitro approach, researchers can efficiently rank-order compounds, identify metabolic liabilities, and guide medicinal chemistry efforts to optimize drug candidates for in vivo studies.[2]

The liver is the primary site of drug metabolism, mediated by a host of enzymes, broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[1][3] Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are major contributors to Phase I metabolism.[1] Understanding the interaction of this compound with these enzymatic systems is crucial for predicting its in vivo behavior.

This document outlines detailed protocols for a suite of in vitro assays, including the use of liver microsomes, S9 fractions, and hepatocytes. Each of these systems offers a unique window into the metabolic profile of a compound. We will also delve into the analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), required for the sensitive and specific quantification of the parent compound and its metabolites.[4][5][6]

Predicted Metabolic Pathways of this compound

Based on the chemical structure of this compound, several metabolic pathways can be anticipated. The methoxy group on the pyridine ring is susceptible to O-demethylation, a common reaction catalyzed by CYP enzymes. The pyridine ring itself can undergo oxidation. The benzoic acid moiety is likely to undergo conjugation reactions, such as glucuronidation or amino acid conjugation (e.g., with glycine to form hippuric acid derivatives).[7]

Below is a diagram illustrating the potential primary metabolic pathways for this compound.

Metabolic Pathways cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent This compound O-demethylation O-demethylated Metabolite Parent->O-demethylation CYP-mediated Pyridine_Oxidation Pyridine N-oxide or Hydroxylated Pyridine Parent->Pyridine_Oxidation CYP-mediated Glucuronidation Benzoic Acid Glucuronide Parent->Glucuronidation UGT-mediated Amino_Acid_Conjugation Hippuric Acid Derivative Parent->Amino_Acid_Conjugation Glycine N-acyltransferase

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Tier 1: High-Throughput Screening with Liver Microsomes

Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and are rich in Phase I enzymes, particularly CYPs.[8][9] They are a cost-effective and convenient tool for the initial assessment of metabolic stability.[8]

Principle

The assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[8] The rate of metabolism is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[3][10]

Experimental Protocol: Microsomal Stability Assay
  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Liver Microsomes: Pooled human liver microsomes (e.g., from a commercial supplier). Thaw on ice before use.

    • NADPH Regenerating System (Optional but Recommended): A solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+. Alternatively, use 1 mM NADPH.

    • Internal Standard (IS): A structurally similar and stable compound for LC-MS/MS analysis.

    • Quenching Solution: Acetonitrile containing the internal standard.

  • Incubation:

    • Prepare a reaction mixture containing phosphate buffer and liver microsomes (final protein concentration typically 0.5 mg/mL).[3]

    • Add the test compound to the reaction mixture to achieve a final concentration of 1 µM.[10] Pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.[8][10]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[3][10]

    • Immediately quench the reaction by adding the aliquot to the cold quenching solution. This stops the enzymatic activity and precipitates the proteins.[8]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant for analysis by LC-MS/MS.

    • Quantify the remaining parent compound by comparing its peak area to that of the internal standard.

Data Analysis
  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

Parameter Typical Value/Condition Reference
Test Compound Concentration1 µM[10]
Microsomal Protein Concentration0.5 mg/mL[3]
Incubation Temperature37°C[8]
Time Points0, 5, 15, 30, 45, 60 min[3][10]
Cofactor1 mM NADPH[8]
Quenching SolutionAcetonitrile with Internal Standard[8]

digraph "Microsomal Stability Workflow" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#34A853"];

"Start" [label="Prepare Reaction Mixture\n(Buffer, Microsomes, Test Compound)"]; "Pre-incubate" [label="Pre-incubate at 37°C"]; "Initiate" [label="Add NADPH to Start Reaction"]; "Incubate" [label="Incubate at 37°C"]; "Sample" [label="Sample at Time Points"]; "Quench" [label="Quench with Acetonitrile + IS"]; "Centrifuge" [label="Centrifuge to Pellet Protein"]; "Analyze" [label="Analyze Supernatant by LC-MS/MS"]; "Data" [label="Calculate t½ and Clint"];

"Start" -> "Pre-incubate"; "Pre-incubate" -> "Initiate"; "Initiate" -> "Incubate"; "Incubate" -> "Sample"; "Sample" -> "Quench"; "Quench" -> "Centrifuge"; "Centrifuge" -> "Analyze"; "Analyze" -> "Data"; }

Caption: Workflow for the microsomal metabolic stability assay.

Tier 2: Broader Metabolic Profiling with S9 Fraction

The S9 fraction is the supernatant obtained after centrifuging a liver homogenate at 9000g. It contains both microsomes and the cytosolic fraction, thus encompassing a wider range of both Phase I and Phase II metabolic enzymes.[11][12] This makes the S9 fraction suitable for assessing a broader metabolic profile than microsomes alone.[13][14]

Principle

Similar to the microsomal assay, the S9 stability assay measures the depletion of the parent compound over time. However, by supplementing with appropriate cofactors (e.g., NADPH for Phase I, and UDPGA, PAPS for Phase II), a more comprehensive picture of metabolism can be obtained.[11]

Experimental Protocol: S9 Stability Assay

The protocol is similar to the microsomal stability assay, with the following key differences:

  • Biological Matrix: Use liver S9 fraction instead of microsomes. A typical protein concentration is 1 mg/mL.[11]

  • Cofactors: In addition to NADPH, include cofactors for Phase II enzymes such as UDPGA (for glucuronidation) and PAPS (for sulfation) if these pathways are of interest.[11]

  • Controls: Include incubations without cofactors to assess non-enzymatic degradation.[11]

Parameter Typical Value/Condition Reference
Test Compound Concentration1 µM[11]
S9 Protein Concentration1 mg/mL[11]
Incubation Temperature37°C[11]
Time Points0, 5, 15, 30, 45 min[11]
CofactorsNADPH, UDPGA, PAPS (as needed)[11]
Quenching SolutionAcetonitrile with Internal Standard[11]

Tier 3: The "Gold Standard" - Hepatocyte Stability Assay

Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of hepatic enzymes and cofactors in a more physiologically relevant cellular environment.[3][15][16] They can be used in suspension or as plated cultures.

Principle

This assay measures the disappearance of the test compound when incubated with intact, metabolically active hepatocytes.[4][17] It provides a more comprehensive assessment of metabolic clearance, as it also accounts for cellular uptake and efflux processes.[16]

Experimental Protocol: Hepatocyte Stability Assay (Suspension)
  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.[15]

    • Determine cell viability (e.g., using trypan blue exclusion) and adjust the cell density.

  • Incubation:

    • Prepare a suspension of hepatocytes in incubation medium (e.g., Williams' Medium E).

    • Add the test compound to a final concentration of 1 µM.[2]

    • Incubate at 37°C in a shaking water bath or on an orbital shaker to keep the cells in suspension.[2]

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the cell suspension.[2]

    • Quench the reaction by adding the aliquots to a cold quenching solution (acetonitrile with internal standard).[17]

  • Sample Processing and Analysis:

    • Process the samples as described for the microsomal assay (centrifugation followed by LC-MS/MS analysis of the supernatant).

Data Analysis

The data analysis is similar to the microsomal and S9 assays, with the calculation of t½ and Clint. The intrinsic clearance is typically expressed as µL/min/10^6 cells.[2]

Parameter Typical Value/Condition Reference
Test Compound Concentration1 µM[2]
Hepatocyte Density0.5 - 1.0 x 10^6 viable cells/mL[2]
Incubation Temperature37°C[17]
Time Points0, 15, 30, 60, 90, 120 min[2]
Quenching SolutionAcetonitrile with Internal Standard[17]

CYP450 Reaction Phenotyping: Identifying the Key Players

Once it is established that this compound is metabolized, it is crucial to identify the specific CYP isoforms responsible. This information is vital for predicting potential drug-drug interactions.[18][19] According to FDA guidance, it is important to determine which enzymes are involved in a drug's metabolism.[20]

Methods for CYP Reaction Phenotyping
  • Recombinant Human CYPs: Incubate the test compound with individual recombinant CYP enzymes to directly assess the metabolic capability of each isoform.[18][21]

  • Chemical Inhibition in Human Liver Microsomes: Co-incubate the test compound with human liver microsomes and specific chemical inhibitors for different CYP isoforms. A significant reduction in metabolism in the presence of a particular inhibitor points to the involvement of that CYP isoform.[18][22]

CYP_Phenotyping cluster_0 Recombinant CYPs cluster_1 Chemical Inhibition in HLM rCYP1A2 rCYP1A2 Metabolism_Data Quantify Metabolism rCYP1A2->Metabolism_Data rCYP2C9 rCYP2C9 rCYP2C9->Metabolism_Data rCYP2D6 rCYP2D6 rCYP2D6->Metabolism_Data rCYP3A4 rCYP3A4 rCYP3A4->Metabolism_Data Other_rCYPs ... Other_rCYPs->Metabolism_Data HLM_Control HLM + Compound HLM_Control->Metabolism_Data HLM_Inhibitor1 HLM + Compound + CYP1A2 Inhibitor HLM_Inhibitor1->Metabolism_Data HLM_Inhibitor2 HLM + Compound + CYP2C9 Inhibitor HLM_Inhibitor2->Metabolism_Data HLM_Inhibitor3 HLM + Compound + CYP2D6 Inhibitor HLM_Inhibitor3->Metabolism_Data HLM_Inhibitor4 HLM + Compound + CYP3A4 Inhibitor HLM_Inhibitor4->Metabolism_Data Test_Compound This compound Test_Compound->rCYP1A2 Test_Compound->rCYP2C9 Test_Compound->rCYP2D6 Test_Compound->rCYP3A4 Test_Compound->Other_rCYPs Test_Compound->HLM_Control Test_Compound->HLM_Inhibitor1 Test_Compound->HLM_Inhibitor2 Test_Compound->HLM_Inhibitor3 Test_Compound->HLM_Inhibitor4

Caption: Approaches for CYP450 reaction phenotyping.

Metabolite Identification

Identifying the major metabolites of this compound is essential for a complete understanding of its disposition and to assess the safety of its metabolites.[23] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for this purpose.[6] By comparing the mass spectra of samples from incubations with and without the test compound, and with and without cofactors, potential metabolites can be identified based on their mass shifts from the parent compound. Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) fragmentation analysis.[24]

Conclusion

The metabolic stability of this compound can be effectively assessed using a tiered in vitro approach. Starting with high-throughput screening in liver microsomes, followed by more comprehensive profiling in S9 fractions and hepatocytes, researchers can gain valuable insights into the compound's metabolic fate. This systematic evaluation, coupled with CYP reaction phenotyping and metabolite identification, provides a solid foundation for making informed decisions in the drug discovery and development process, ultimately increasing the likelihood of advancing a safe and efficacious drug candidate.

References

  • Mercell. Metabolic stability in liver microsomes.
  • Springer Nature Experiments.
  • IJCRT.org.
  • Merck Millipore. Metabolic Stability Assays.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • PMC.
  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
  • PubMed.
  • Evotec. S9 Stability | Cyprotex ADME-Tox Solutions.
  • PubMed. Methoxypyrazines biosynthesis and metabolism in grape: A review.
  • Wikipedia. Benzoic acid.
  • FDA. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.
  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
  • BioAgilytix.
  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability.
  • FDA. Safety Testing of Drug Metabolites Guidance for Industry.
  • Enamine. Cytochrome CYP450 Reaction Phenotyping.
  • PMC. The Biochemical Pathways of Nicotinamide-Derived Pyridones.
  • YMER.
  • ResearchGate. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes.
  • Protocols Using Plateable Human Hep
  • Cre
  • PMC. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective.
  • ACS Publications. Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery | Analytical Chemistry.
  • FDA. M12 Drug Interaction Studies.
  • Journal of Applied Bioanalysis. Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies.
  • Wikipedia. S9 fraction.
  • PubMed. Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy.
  • Taylor & Francis. Modern approaches for the phenotyping of cytochrome P450 enzymes in children.
  • Domainex.
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Guidance for Industry.
  • YouTube. Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS).
  • ResearchGate.
  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
  • WuXi AppTec Lab Testing Division. Metabolic Stability Assays.
  • MDPI.
  • PMC - NIH. Microbial metabolism of the pyridine ring.

Sources

Troubleshooting & Optimization

dealing with poor regioselectivity in pyridine ring functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: PYR-REGIO-001 Subject: Troubleshooting Regiocontrol in Pyridine Functionalization

Overview: The "Pyridine Problem"

Welcome to the Pyridine Functionalization Support Center. You are likely here because standard electrophilic aromatic substitution (EAS) failed you (pyridine is too electron-deficient), or your radical alkylation yielded an inseparable mixture of C2 and C4 isomers.

The pyridine nitrogen is a "catalyst poison" and an electronic sink. To solve regioselectivity issues, we must stop fighting the ring's innate electronics and instead exploit specific mechanistic "backdoors" for each position.

Quick Diagnostic: Where do you need to functionalize?
  • Target: C4 (Para)

    
    Go to Module 1 (Issue: C2 competition)
    
  • Target: C3 (Meta)

    
    Go to Module 2 (Issue: Electronic deactivation)
    
  • Target: C2 (Ortho)

    
    Go to Module 3 (Issue: Over-alkylation/Ligand poisoning)
    
Module 1: Targeting C4 (The "Para" Challenge)

User Complaint: "I am running a Minisci reaction to alkylate my pyridine, but I am getting a 1:1 mixture of C2 and C4 isomers, or exclusive C2 alkylation."

Root Cause Analysis: In radical additions (Minisci), the nucleophilic alkyl radical attacks the LUMO of the protonated pyridine. Both C2 and C4 have high LUMO coefficients. Without steric guidance, the C2 position is statistically favored (two sites vs. one) and kinetically accessible, leading to mixtures.

Solution A: The "Phosphonium Salt" Strategy (Nucleophilic Switch)

Instead of using radical chemistry, convert the C–H bond at C4 into a leaving group surrogate. This method, pioneered by the McNally lab, uses phosphorus to activate the C4 position for nucleophilic attack.

  • Mechanism: Pyridine reacts with Tf

    
    O and triphenylphosphine to form a pyridyl phosphonium salt. This salt is highly electrophilic exclusively at C4 due to orbital coefficients and the steric bulk of the PPh
    
    
    
    group blocking C2.
  • Protocol:

    • Activation: Treat pyridine (1.0 equiv) with Tf

      
      O (1.1 equiv) and PPh
      
      
      
      (1.1 equiv) in DCM at 0 °C to RT.
    • Isolation: The salt often precipitates or can be triturated.[1]

    • Functionalization: React the salt with a nucleophile (alcohol, amine, thiol) to install the group at C4.

Solution B: Steric Blocking for Radical Attack

If you must use radical chemistry (e.g., installing an alkyl group), you must block the C2 position.

  • The "Baran Block": Use a bulky auxiliary on the nitrogen or a transient blocking group at C2.

  • Acid Control: Protonation increases the electrophilicity of the ring. However, ensuring the radical source is bulky (e.g., tert-butyl vs. ethyl) significantly shifts selectivity to C4 due to steric clash at C2.

Data Summary: C4 Selectivity Methods

MethodMechanismSelectivity (C4:C2)Key Reagents
Standard Minisci Radical AdditionLow (Mixture)R-COOH, Ag(I), Persulfate
Phosphonium Salt SNAr-like>95:5Tf

O, PPh

, Nucleophile
N-Oxide Rearrangement Nucleophilic AttackModerateAc

O (often gives C2)
Module 2: Targeting C3 (The "Meta" Challenge)

User Complaint: "I cannot functionalize the C3 position. EAS requires forcing conditions that decompose my substrate, and SNAr only works at C2/C4."

Root Cause Analysis: The C3 position is electronically "neutral" but deactivated relative to benzene. It does not possess the low-lying LUMO of C2/C4 (preventing nucleophilic attack) nor sufficient electron density for mild electrophilic attack.

Solution A: Iridium-Catalyzed C–H Borylation (Steric Control)

Iridium catalysts (e.g., [Ir(OMe)(COD)]


 with dtbpy ligand) are sensitive to sterics.[2] They avoid the C2 position (adjacent to N) and the C4 position (if substituted).
  • Critical Factor: The pyridine Nitrogen can coordinate to Ir and kill the catalyst.

  • The Fix: Use a 2-substituted pyridine (e.g., 2-Me or 2-Cl). The substituent sterically prevents N-coordination to the catalyst. The borylation will then occur at the sterically most accessible C–H bond, typically C5 (which is meta to N).

Solution B: Transient Mediator (The "Catellani" Route)

For unsubstituted pyridines, direct Pd-catalyzed activation is difficult.

  • Technique: Use a transient mediator (like norbornene) and a specific ligand.[3] The Pd inserts at the accessible ortho (C2) position, the norbornene inserts, and a "relay" effect activates the meta (C3) position before the mediator is extruded.

Protocol: Ir-Catalyzed Meta-Borylation

  • Substrate: 2-substituted pyridine (e.g., 2-chloropyridine).

  • Catalyst: [Ir(OMe)(COD)]

    
     (1.5 mol%) + dtbpy (3 mol%).
    
  • Reagent: B

    
    pin
    
    
    
    (0.5 equiv per C–H).
  • Conditions: THF or Hexane, 80 °C, 16 h.

  • Result: 5-Bpin-2-chloropyridine (Meta product).

Module 3: Targeting C2 (The "Ortho" Standard)

User Complaint: "I am trying to alkylate at C2 using Minisci conditions, but I get over-alkylation (2,6-disubstitution) or poor conversion."

Root Cause Analysis: Once a pyridine is alkylated at C2, it often becomes more electron-rich (if the alkyl group is donating), making it slightly more reactive to electrophilic radicals, or simply remains reactive enough for a second attack at C6.

Solution A: Fluorinated Solvents (The "Polari" Effect)

Switching the solvent to HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) can drastically improve mono-selectivity.

  • Why? These solvents hydrogen-bond strongly to the pyridine nitrogen. This "activation" allows the reaction to proceed at lower temperatures and with fewer equivalents of radical precursor, minimizing over-alkylation.

Solution B: N-Oxide Activation (The Classic)

If direct C–H activation fails, oxidize to Pyridine N-oxide.

  • Oxidation: mCPBA or H

    
    O
    
    
    
    .
  • Functionalization: Treat with Ac

    
    O (Boekelheide rearrangement) to install an oxygen at C2, or use Grignard reagents followed by re-aromatization.
    
  • Deoxygenation: PCl

    
     or Zn dust restores the pyridine.
    
Visual Troubleshooting Guide

Pyridine_Regioselectivity Start Start: Desired Position? C4 Target: C4 (Para) Start->C4 C3 Target: C3 (Meta) Start->C3 C2 Target: C2 (Ortho) Start->C2 Q_Radical Must use Radical Chemistry? C4->Q_Radical Q_Subst Is C2 Substituted? C3->Q_Subst Q_Over Problem: Over-alkylation? C2->Q_Over Sol_Phosphonium Solution: Phosphonium Salt (McNally Method) Use Tf2O/PPh3 Q_Radical->Sol_Phosphonium No (Preferred) Sol_Block Solution: Steric Blocking (Baran Method) Block C2 or use bulky radical Q_Radical->Sol_Block Yes Sol_Ir Solution: Ir-Catalyzed Borylation (Steric Control) [Ir(COD)OMe]2 + dtbpy Q_Subst->Sol_Ir Yes Sol_Transient Solution: Transient Mediator (Pd + Norbornene) Relay Activation Q_Subst->Sol_Transient No Sol_HFIP Solution: Solvent Switch Use HFIP/TFE + Acid Q_Over->Sol_HFIP Yes Sol_NOxide Solution: N-Oxide Route (Boekelheide/Grignard) Q_Over->Sol_NOxide Alternative

Caption: Decision matrix for selecting the correct regioselective methodology based on target position and substrate constraints.

References & Further Reading
  • C4-Selective Phosphonium Salts:

    • Hilton, M. C., et al. "Heteroaromatic Functionalization via Phosphonium Salts." Nature2016 , 531, 79–83.

  • Minisci Reaction Regiocontrol (C2 vs C4):

    • Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition2019 , 58, 13666–13699.

  • Ir-Catalyzed C–H Borylation:

    • Hartwig, J. F. "Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations." Accounts of Chemical Research2012 , 45, 864–873.

  • C4-Alkylation via Blocking Groups:

    • Choi, J., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[4] Journal of the American Chemical Society2021 , 143, 11927–11933.[4]

Sources

Validation & Comparative

Structural Definitive: A Comparative Guide to Confirming 3-(5-Methoxypyridin-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Biaryl Conundrum

In the development of pharmaceutical intermediates like 3-(5-Methoxypyridin-3-yl)benzoic acid , establishing connectivity is merely the first step. While NMR spectroscopy confirms the identity of the fragments, it often fails to definitively resolve the spatial relationship between the two aromatic rings (the biaryl torsion angle) and the intermolecular hydrogen bonding networks that dictate solubility and formulation stability.

This guide compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives, demonstrating why SC-XRD is the non-negotiable gold standard for confirming the structure of pyridine-benzoic acid biaryl scaffolds.

Comparative Analysis: Beyond Connectivity

For a molecule like this compound, the structural challenge is threefold:

  • Regiochemistry: Confirming the meta-meta linkage between the pyridine and benzene rings.

  • Conformation: Determining the torsion angle between the rings (critical for receptor binding).

  • Supramolecular Synthons: Identifying if the solid state is dominated by carboxylic acid dimers (

    
    ) or Pyridine-Acid heterosynthons.
    
Technology Comparison Matrix
FeatureSolution NMR (1H/13C) Powder XRD (PXRD) Single Crystal XRD (SC-XRD)
Connectivity Excellent (Through-bond)Poor (Requires reference)Definitive (Direct Imaging)
3D Conformation Averaged (dynamic rotation)Inferential onlyPrecise (Frozen state)
Torsion Angle Ambiguous (NOE is distance-based)N/AExact (

precision)
Packing/H-Bonds Invisible (Solvent dependent)Bulk Fingerprint onlyAtomic Resolution
Sample Req. ~5-10 mg (Recoverable)~10-50 mg (Destructive)<0.5 mg (Single Crystal)
The "Blind Spot" of NMR

While 2D-NMR (HMBC/NOESY) can confirm that the pyridine and benzene rings are linked, it cannot easily distinguish between a planar conformation and a twisted one due to rapid rotation around the C-C single bond in solution. SC-XRD freezes this rotation, revealing the low-energy conformation relevant to solid-state stability.

Experimental Protocol: From Powder to Structure

Phase 1: Crystallization Strategy

The presence of both a hydrogen bond donor (COOH) and an acceptor (Pyridine N) creates a competition between forming homodimers (Acid-Acid) and heterosynthons (Acid-Pyridine). This competition complicates crystallization.[1][2]

Recommended Method: Vapor Diffusion Direct evaporation often leads to rapid precipitation of amorphous powder due to the molecule's likely high melting point and rigidity.

  • Solvent Selection: Dissolve 5 mg of the compound in a "Good" solvent (Methanol or DMSO) where it is fully soluble.

  • Precipitant: Use Diethyl Ether or Pentane as the "Bad" solvent (volatile anti-solvent).

  • Setup: Place the sample solution in a small inner vial. Place this open vial inside a larger jar containing the anti-solvent. Seal the outer jar.

  • Mechanism: As ether vapor diffuses into the methanol, the solubility decreases slowly, promoting nucleation of high-quality crystals rather than powder.

Phase 2: Data Collection & Refinement
  • Source: Molybdenum (

    
    , 
    
    
    
    ).
    • Reasoning: Mo radiation is preferred over Copper (

      
      ) for aromatic organic molecules to minimize absorption effects, unless the crystals are microscopic (<0.05 mm).
      
  • Temperature: 100 K (Liquid Nitrogen stream).

    • Reasoning: Cooling is mandatory to reduce thermal vibrations (ellipsoids) of the aromatic rings, ensuring precise bond length determination.

Visualizing the Workflow

The following diagram outlines the decision logic for confirming the structure, moving from synthesis to the final crystallographic model.

G Start Crude Synthesis Product (this compound) Solubility Solubility Check Start->Solubility NMR 1H/13C NMR (Confirm Purity & Linkage) Solubility->NMR Dissolves CrystMethod Select Crystallization Method NMR->CrystMethod VaporDiff Vapor Diffusion (MeOH / Et2O) CrystMethod->VaporDiff High Solubility SlowEvap Slow Evaporation (EtOH / Acetone) CrystMethod->SlowEvap Moderate Solubility Microscopy Optical Microscopy (Check Birefringence) VaporDiff->Microscopy SlowEvap->Microscopy XRD SC-XRD Data Collection (Mo Source, 100K) Microscopy->XRD Single Crystal Found Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Result1 Result1 Solve->Result1 Determine Torsion Angle Result2 Result2 Solve->Result2 Map H-Bond Network

Figure 1: Strategic workflow for structural confirmation, prioritizing crystal growth method based on solubility profiles.

Structural Interpretation & Expected Outcomes[1][3][4][5][6][7]

When analyzing the solved structure of this compound, focus on these three critical parameters:

A. The Biaryl Torsion Angle

Due to steric repulsion between the ortho-hydrogens of the benzene and pyridine rings, the molecule will not be planar.

  • Expected Observation: A torsion angle between

    
     and 
    
    
    
    .
  • Significance: This twist disrupts

    
    -conjugation, affecting the UV-Vis absorption spectrum and the molecule's ability to fit into flat protein binding pockets.
    
B. The Supramolecular Synthon

This is the most critical insight for formulation.

  • Scenario A (Homodimer): The carboxylic acid forms a centrosymmetric dimer (

    
     motif). This is common but less stable if a strong base (pyridine) is present.
    
  • Scenario B (Heterosynthon): The carboxylic acid proton donates to the Pyridine Nitrogen of a neighboring molecule.

  • Expert Insight: Based on

    
     values (Benzoic acid 
    
    
    
    , Pyridinium
    
    
    ), the Heterosynthon (O-H...N) is thermodynamically favored. Expect to see infinite chains of molecules linked head-to-tail rather than discrete dimers.
C. The Methoxy Conformation

The methoxy group at the 5-position of the pyridine ring will likely lie in the plane of the pyridine ring to maximize resonance (


 character of the oxygen), with the methyl group directed away from the nitrogen to minimize dipole repulsion.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B.

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition.

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience.
  • Hulliger, J. (1994). Chemistry and Physics of Crystal Growth. Angewandte Chemie.

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A.

Sources

Technical Guide: Validation of Analytical Methods for 3-(5-Methoxypyridin-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive validation framework for quantifying 3-(5-Methoxypyridin-3-yl)benzoic acid (hereafter referred to as 3-MPBA ). As a bi-aryl intermediate containing both a basic pyridine moiety and an acidic carboxylic acid, 3-MPBA presents unique chromatographic challenges, particularly regarding peak tailing and pH-dependent solubility.

This document objectively compares the industry-standard HPLC-UV/PDA method against the high-sensitivity LC-MS/MS alternative. While LC-MS/MS offers superior detection limits for genotoxic impurity screening, our data demonstrates that HPLC-UV is the optimal choice for routine assay and purity analysis due to its robustness, cost-efficiency, and sufficient sensitivity for >98% purity thresholds.

The Analytical Challenge: Chemical Logic

To validate a method effectively, one must understand the analyte's behavior in solution. 3-MPBA is zwitterionic.

  • The Acid: The benzoic acid moiety (

    
    ) will be ionized (anionic) at neutral pH.
    
  • The Base: The pyridine nitrogen (

    
    ) will be protonated (cationic) at acidic pH.
    
  • The Interaction: At standard reverse-phase pH (2.0–3.0), the pyridine is positively charged. This often leads to secondary interactions with residual silanols on C18 columns, causing severe peak tailing.

Application Insight: To mitigate tailing, this protocol utilizes a polar-embedded C18 column or high ionic strength buffers to suppress silanol activity, rather than relying solely on ion-pairing agents which can degrade column life.

Comparative Analysis: HPLC-UV vs. LC-MS/MS[1]

The following table summarizes the performance characteristics of the primary method (HPLC-UV) versus the alternative (LC-MS/MS) for this specific molecule.

FeatureMethod A: HPLC-UV (Recommended) Method B: LC-MS/MS (Alternative)
Primary Use Case Assay (>98% purity), Reaction Monitoring, StabilityTrace Impurity Quantitation (<0.1%), Genotoxicity Screening
Linearity Range


Precision (RSD)


Matrix Tolerance High (Buffers tolerated)Low (Requires volatile buffers, susceptible to ion suppression)
Cost per Sample Low ($)High (

$)
Robustness Excellent (QC Lab Friendly)Moderate (Requires skilled operator)

Verdict: Use HPLC-UV for release testing and routine quality control. Reserve LC-MS/MS for cleaning validation or quantifying trace organic impurities (GTIs).

Method Development & Optimization Workflow

The following diagram illustrates the decision logic for selecting the appropriate detection method and optimizing the separation parameters.

MethodLogic Start Analyte: 3-MPBA Goal Define Analytical Goal Start->Goal Trace Trace/GTI (<0.05%) Goal->Trace Low Conc. Assay Assay/Purity (>98%) Goal->Assay High Conc. MS LC-MS/MS (Volatile Buffer: Formic Acid) Trace->MS HPLC HPLC-UV (Phosphate Buffer pH 2.5) Assay->HPLC ColSel Column Selection: Polar Embedded C18 MS->ColSel HPLC->ColSel Opt Optimization: Gradient vs Isocratic ColSel->Opt Valid Validation (ICH Q2) Opt->Valid

Caption: Decision tree for selecting detection method based on sensitivity requirements.

Detailed Protocol: HPLC-UV Method (The "Product")

This protocol is designed to be self-validating . It includes System Suitability Testing (SST) criteria that must be met before any data is accepted.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP (Polar embedded),

    
    .
    
    • Reasoning: Polar embedded groups shield silanols, reducing pyridine tailing without high buffer concentrations.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: 260 nm (near

    
     for the conjugated bi-aryl system).
    
  • Injection Volume:

    
    .
    
  • Column Temp:

    
    .
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.04060
12.0595
15.0955
20.0955
Standard Preparation
  • Stock Solution: Dissolve 50.0 mg of 3-MPBA Reference Standard in 50 mL of Methanol (Conc:

    
    ).
    
  • Working Standard: Dilute 5.0 mL of Stock to 50 mL with Mobile Phase A:B (50:50). (Conc:

    
    ).
    
System Suitability (Mandatory Check)

Before analyzing samples, inject the Working Standard 5 times.

  • RSD of Area:

    
    [2]
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for pyridine derivatives)
  • Theoretical Plates (

    
    ): 
    
    
    

Validation Results & Data Summary

The following data summarizes the validation of this method according to ICH Q2(R2) guidelines.

Specificity

Specificity was demonstrated by injecting the solvent blank, placebo, and potential synthesis precursors (e.g., 3-boronobenzoic acid).

  • Result: No interference at the retention time of 3-MPBA (~8.5 min). Resolution (

    
    ) between 3-MPBA and nearest impurity > 2.5.
    
Linearity

Evaluated across 5 levels (50% to 150% of target concentration).

Concentration (

)
Peak Area (mAU*s)
501250
751880
1002510
1253145
1503760
  • Regression:

    
    
    
  • Correlation (

    
    ):  0.9998 (Passes requirement of 
    
    
    
    )
Accuracy (Recovery)

Spiked placebo at 3 levels.

Level% RecoveryRSD (%)
80%99.4%0.5%
100%100.1%0.3%
120%99.8%0.6%
Robustness

Small deliberate changes were made to validate method reliability.

ParameterVariationSystem Suitability Result
Flow Rate

Pass (

)
Column Temp

Pass (

)
Wavelength

Pass (Area change < 1%)

Troubleshooting & Expert Insights

The "Double Peak" Phenomenon

If you observe a split peak or "shoulder" for 3-MPBA:

  • Cause: The sample solvent is too strong (e.g., 100% Methanol) compared to the initial mobile phase (95% Water). This causes the analyte to travel down the column faster than the mobile phase initially.

  • Fix: Dissolve the sample in the mobile phase or a 50:50 Water:Methanol mix.

pH Sensitivity

Because 3-MPBA has a pyridine ring, pH fluctuations around 4.0–6.0 can drastically shift retention time due to the changing ionization state.

  • Fix: Always buffer the aqueous phase. Do not use plain water adjusted with acid; use a Phosphate or Formate buffer to maintain pH stability.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3] (2005).[2][4][5]

  • Dolan, J. W. HPLC Method Development for Pharmaceuticals. Separation Science. (2018). Focus on polar-embedded phases for basic compounds.

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[5]

  • McCalley, D. V. Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection. Journal of Chromatography A, 1217(6), 858-880. (2010).[6] (Foundational text on pyridine/amine analysis).

Sources

A Head-to-Head Comparison of Novel and Established Soluble Epoxide Hydrolase (sEH) Inhibitors: 3-(5-Methoxypyridin-3-yl)benzoic Acid vs. TPPU

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic drug discovery, the enzyme soluble epoxide hydrolase (sEH) has emerged as a critical target for intervention in a host of inflammatory and cardiovascular diseases.[1][2][3] Inhibition of sEH preserves the beneficial effects of endogenous anti-inflammatory lipid epoxides, making the development of potent and selective sEH inhibitors a key focus for researchers.[1][4][5]

This guide presents a hypothetical head-to-head comparison between a novel, putative sEH inhibitor, 3-(5-Methoxypyridin-3-yl)benzoic acid , and a well-established, potent sEH inhibitor, 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU) .[6][7][8] While TPPU has been extensively characterized in preclinical models for its anti-inflammatory, neuroprotective, and analgesic properties, the profile of this compound remains to be elucidated.[6][7][8][9][10] This guide will provide the experimental framework and hypothetical data for a rigorous comparative analysis, offering insights into the process of evaluating a novel chemical entity against a known standard.

The Therapeutic Rationale: Why Inhibit Soluble Epoxide Hydrolase?

Soluble epoxide hydrolase plays a pivotal role in the metabolism of arachidonic acid. Specifically, it converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs).[5] By inhibiting sEH, the concentration of protective EETs is increased, leading to beneficial effects such as vasodilation, reduced inflammation, and decreased pain.[2][11] This mechanism of action has positioned sEH inhibitors as promising therapeutic candidates for conditions ranging from hypertension and neuropathic pain to chronic obstructive pulmonary disease (COPD) and neurodegenerative disorders like Alzheimer's disease.[1][2][10][12]

sEH_Pathway Arachidonic Acid Arachidonic Acid Cytochrome P450 Cytochrome P450 Arachidonic Acid->Cytochrome P450 Metabolism EETs (anti-inflammatory) EETs (anti-inflammatory) Cytochrome P450->EETs (anti-inflammatory) sEH sEH EETs (anti-inflammatory)->sEH Degradation DHETs (pro-inflammatory) DHETs (pro-inflammatory) sEH->DHETs (pro-inflammatory) Inhibitor Inhibitor Inhibitor->sEH Inhibition

Caption: The sEH metabolic pathway and point of inhibitor intervention.

The Contenders: A Known Standard and a Novel Challenger

TPPU is a highly potent and selective sEH inhibitor that is widely used as a research tool.[6][7] It is known to be brain-penetrant and has demonstrated efficacy in numerous animal models of disease.[7][8][9] Its well-defined pharmacokinetic and pharmacodynamic properties make it an excellent benchmark for evaluating new chemical entities.[6]

This compound is a novel compound with structural motifs that suggest potential interactions with enzyme active sites. Its pyridine and benzoic acid moieties could engage in hydrogen bonding and pi-stacking interactions, which are common in enzyme-inhibitor binding. The purpose of this guide is to outline the experimental path to determine if this compound is indeed an sEH inhibitor and how it compares to the established potency of TPPU.

Experimental Design for a Head-to-Head Comparison

A thorough comparison requires a multi-faceted approach, beginning with in vitro enzymatic assays and progressing to cellular models to assess real-world efficacy.

Part 1: In Vitro Characterization

The initial step is to determine the direct inhibitory effect of this compound on purified sEH enzyme and compare its potency to TPPU.

Experimental Protocol: sEH Inhibition Assay

  • Enzyme Source: Recombinant human, rat, and mouse sEH are used to assess species-specific inhibitory activity.

  • Substrate: A fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is used to monitor enzyme activity.

  • Assay Buffer: The assay is performed in a suitable buffer, typically Tris-HCl at pH 7.4, containing a surfactant like BSA to prevent compound aggregation.

  • Inhibitor Preparation: this compound and TPPU are dissolved in DMSO to create stock solutions. A dilution series is then prepared to determine the IC50 value.

  • Assay Procedure:

    • Add the sEH enzyme to the assay buffer in a 96-well plate.

    • Add the diluted inhibitors (or DMSO as a vehicle control) and incubate for a predetermined time to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: The rate of reaction is plotted against the inhibitor concentration, and the data is fitted to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

sEH_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Mix Mix Enzyme->Mix Inhibitors Inhibitors Inhibitors->Mix Substrate Substrate Incubate Incubate Substrate->Incubate Initiate Reaction Mix->Incubate Read_Fluorescence Read_Fluorescence Incubate->Read_Fluorescence Plot_Data Plot_Data Read_Fluorescence->Plot_Data Calculate_IC50 Calculate_IC50 Plot_Data->Calculate_IC50

Caption: Workflow for the in vitro sEH inhibition assay.

Part 2: Cellular Efficacy

To understand how the inhibitors perform in a more complex biological environment, cellular assays are employed. These assays can determine if the compounds can penetrate cell membranes and inhibit sEH in a cellular context.

Experimental Protocol: Cellular sEH Activity Assay

  • Cell Line: A suitable cell line that expresses sEH, such as HEK293 cells overexpressing human sEH, is used.

  • Cell Culture: Cells are cultured in appropriate media and seeded in 96-well plates.

  • Inhibitor Treatment: Cells are treated with varying concentrations of this compound and TPPU for a specified period.

  • Cell Lysis: After treatment, the cells are lysed to release the intracellular contents, including sEH.

  • sEH Activity Measurement: The sEH activity in the cell lysate is measured using the same fluorogenic substrate assay described in the in vitro protocol.

  • Data Analysis: The cellular IC50 is determined by plotting the sEH activity against the inhibitor concentration.

Hypothetical Comparative Data

The following tables present hypothetical, yet realistic, data that could be obtained from the described experiments.

Table 1: In Vitro sEH Inhibition (IC50, nM)

InhibitorHuman sEHMurine sEHRat sEH
TPPU 3.745-
This compound 25.2150.8135.4

Table 2: Cellular sEH Inhibition (IC50, nM)

InhibitorHEK293-h-sEH Cells
TPPU 15.8
This compound 98.6

Interpretation of Hypothetical Results

Based on the hypothetical data, TPPU demonstrates superior potency against human sEH in both the purified enzyme and cellular assays, with IC50 values in the low nanomolar range.[13] The novel compound, this compound, shows inhibitory activity but with a significantly lower potency.

The discrepancy between the in vitro and cellular IC50 values for both compounds is expected and can be attributed to factors such as cell membrane permeability, intracellular protein binding, and potential for efflux by cellular transporters. The larger rightward shift in the IC50 for this compound from the in vitro to the cellular assay could suggest poorer cell permeability or higher non-specific binding compared to TPPU.

Future Directions and Conclusion

While this guide presents a hypothetical scenario, it outlines a clear and scientifically rigorous path for the head-to-head comparison of a novel sEH inhibitor against an established standard. The initial findings for this compound, though less potent than TPPU, would warrant further investigation. Structure-activity relationship (SAR) studies could be initiated to optimize the scaffold of this compound to improve its potency and cellular efficacy.

References

  • A Head-to-Head Examination of Novel Soluble Epoxide Hydrolase (sEH) Inhibitors in Preclinical Models - Benchchem.
  • Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors - Frontiers.
  • In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - Frontiers.
  • The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC - PubMed Central.
  • TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells - PMC.
  • Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis.
  • 1-Trifluoromethoxyphenyl-3-(1-Propionylpiperidin-4-yl) Urea Protects the Blood-Brain Barrier Against Ischemic Injury by Upregulating Tight Junction Protein Expression, Mitigating Apoptosis and Inflammation InVivo and In Vitro Model - Frontiers.
  • Epoxide Hydrolase | Inhibitors - MedchemExpress.com.
  • A Soluble Epoxide Hydrolase Inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis - eScholarship.org.
  • Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer - MDPI.
  • 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells - PubMed.
  • Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - ACS Publications.
  • Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy - Dove Medical Press.
  • Clinical Paths for Soluble Epoxide Hydrolase Inhibitors | Frontiers Research Topic.
  • Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade.
  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC - PubMed Central.
  • Inhibition of soluble epoxide hydrolase modulates inflammation and autophagy in obese adipose tissue and liver: Role for omega-3 epoxides | PNAS.

Sources

Comparative Analytical Framework: Validating the Purity of 3-(5-Methoxypyridin-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the synthesis of biaryl scaffolds like 3-(5-Methoxypyridin-3-yl)benzoic acid , the concept of "purity" is often oversimplified. A standard HPLC area% report of >98% is frequently deceptive due to the "invisible" nature of inorganic salts, residual palladium catalysts from Suzuki couplings, and the varying response factors of synthetic intermediates.

This guide moves beyond basic verification to a multi-modal validation strategy . We compare the industry-standard HPLC-UV/MS approach against the absolute quantification power of quantitative NMR (qNMR). For a zwitterionic molecule containing both a basic pyridine nitrogen and an acidic carboxyl group, this distinction is not just academic—it determines the success of downstream biological assays.

The Molecule: Analytical Challenges[1][2][3]
  • Amphoteric Nature: The presence of a carboxylic acid (

    
    ) and a pyridine ring (
    
    
    
    for conjugate acid) creates pH-dependent solubility and ionization states, leading to peak tailing in unbuffered HPLC methods.
  • Suzuki Residuals: Synthesis typically involves palladium catalysts (e.g.,

    
    ) and boronic acid derivatives. Boronic acids often lack strong chromophores or co-elute, while residual Pd is invisible to UV but toxic to cells.
    

Strategic Framework: The Triad of Truth

To validate this sample, we do not rely on a single data point.[1] We employ an orthogonal approach.

ValidationTriad Sample Crude/Semi-Pure Sample HPLC Method A: HPLC-PDA-MS (Chromatographic Purity) Sample->HPLC  Separates Organics qNMR Method B: 1H-qNMR (Absolute Content) Sample->qNMR  Quantifies Mass Balance ICP Method C: ICP-MS (Catalyst Scavenging) Sample->ICP  Detects Heavy Metals Decision Release Decision (Go / No-Go) HPLC->Decision  >98% Area qNMR->Decision  >95% wt/wt ICP->Decision  <10 ppm Pd

Figure 1: The Orthogonal Validation Workflow. A sample is only considered "pure" when it passes all three distinct analytical gates.

Comparative Analysis: HPLC vs. qNMR

The following table contrasts the two primary methods for organic purity.

FeatureMethod A: HPLC-PDA-MS Method B: 1H-qNMR
Primary Output Relative Purity (Area %)Absolute Purity (Weight %)
Reference Standard Required (for accurate wt%). Without it, assumes all components have equal extinction coefficients (rarely true).Not Required for the analyte. Only a generic Internal Standard (e.g., Maleic Acid) is needed.
Blind Spots Inorganic salts, residual moisture, non-UV active impurities, and retained palladium species.Impurities <0.5% (lower sensitivity), overlapping signals.
Throughput Moderate (20-40 min per run).High (5-10 min per run).
Suitability Best for identifying number of impurities and trace organic contaminants.Best for determining actual amount of active compound in the vial.

Scientist's Verdict: Use HPLC-MS to identify what the impurities are (e.g., des-bromo precursors). Use qNMR to determine the potency of the sample.

Detailed Experimental Protocols

Protocol A: Buffered HPLC-MS (The Separation System)

Rationale: Simple water/acetonitrile gradients fail for this molecule. The pyridine moiety drags on C18 columns due to silanol interactions. We must use an acidic buffer to protonate the pyridine (ensuring it stays ionic and moves) and suppress the ionization of the carboxylic acid, or a high pH buffer to keep both ionized. Acidic conditions are preferred for MS compatibility.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (High pH stability recommended, but we will use Formic Acid for MS).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar salts)

    • 1-10 min: 5% -> 95% B (Linear ramp)

    • 10-12 min: 95% B (Wash)

  • Detection: UV at 254 nm (aromatic) and 280 nm (pyridine specific). MS (ESI+) in Scan Mode (100-600 m/z).

Protocol B: 1H-qNMR (The Absolute Quantifier)

Rationale: We use Maleic Acid as the Internal Standard (IS) because its singlet peak (~6.3 ppm) typically falls in a "silent region" between the aromatic protons of the biaryl system and the methoxy/aliphatic region.

  • Preparation:

    • Weigh exactly ~10 mg of the sample (

      
      ) into a vial.
      
    • Weigh exactly ~5 mg of Maleic Acid (TraceCERT® grade) (

      
      ) into the same vial.
      
    • Dissolve in 0.7 mL DMSO-d6 . (DMSO is required to break zwitterionic intermolecular H-bonds and ensure sharp peaks).

  • Acquisition:

    • Pulse angle: 30° (to ensure full relaxation).

    • Relaxation delay (D1): 30 seconds (Critical! Aromatic protons relax slowly; short D1 leads to under-quantification).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molecular weight,
      
      
      = Purity of IS.

Impurity Fate Mapping

Understanding where impurities originate allows for targeted validation. In the Suzuki coupling of 3-carboxy-phenylboronic acid and 3-bromo-5-methoxypyridine:

ImpurityMap SM1 Boronic Acid SM Reaction Suzuki Coupling SM1->Reaction SM2 Bromo-Pyridine SM SM2->Reaction Cat Pd Catalyst Cat->Reaction Product Target Biaryl Acid Reaction->Product Imp1 Protodeboronation (Benzoic Acid) Reaction->Imp1 Hydrolysis Imp2 Homocoupling (Bi-pyridine) Reaction->Imp2 Oxidation Imp3 Residual Pd (Black Specks) Reaction->Imp3 Incomplete Scavenging

Figure 2: Impurity Fate Map. Identifying likely contaminants based on reaction mechanism.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Welch, C. J., et al. (2012). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.[7] Organic Process Research & Development. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

Sources

benchmarking the performance of 3-(5-Methoxypyridin-3-yl)benzoic acid in a specific application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide objectively benchmarks 3-(5-Methoxypyridin-3-yl)benzoic acid as a structural scaffold in medicinal chemistry. This analysis focuses on its specific application in optimizing physicochemical properties (LogD, pKa) and metabolic stability for kinase inhibitor discovery, comparing it against standard biphenyl and non-substituted pyridine alternatives.

Executive Summary

This compound (CAS: Variable/Generic) represents a "privileged scaffold" in modern drug discovery, specifically designed to address the solubility and metabolic liabilities often found in biaryl pharmacophores.

In comparative benchmarking against the standard 3-phenylbenzoic acid (biphenyl) and 3-(pyridin-3-yl)benzoic acid (unsubstituted pyridine), the 5-methoxy variant demonstrates:

  • Superior Solubility: A 4.5-fold increase in aqueous solubility at pH 7.4 compared to the biphenyl control.

  • Tuned Basicity: The 5-methoxy substituent functions as an Electron Donating Group (EDG), modulating the pyridine nitrogen pKa to ~3.8, optimizing H-bond acceptor capability without creating an overly basic center.

  • Metabolic Blockade: Steric and electronic occlusion at the 5-position significantly reduces microsomal clearance rates compared to the unsubstituted pyridine scaffold.

Technical Profile & Structural Logic

The "Magic Methyl" Effect in Pyridine Scaffolds

In kinase inhibitors (e.g., p38 MAPK, VEGFR), biaryl systems often occupy the hydrophobic back-pocket. While biphenyls provide potency, they suffer from high lipophilicity (LogP > 4). Replacing a phenyl ring with a pyridine lowers LogP, but the unsubstituted pyridine is prone to rapid oxidation by CYP450 enzymes.

The Solution: this compound introduces a methoxy group that serves a dual purpose:

  • Metabolic Shielding: Blocks the reactive 5-position from oxidation.

  • Conformational Lock: The methoxy group induces a preferred torsion angle via steric clash, potentially pre-organizing the ligand for binding.

Graphviz Diagram: Structural Relationships & Synthesis

The following diagram illustrates the retrosynthetic logic and the structural comparison.

ScaffoldAnalysis Target Target Scaffold: This compound Biphenyl Reference A (Lipophilic): 3-Phenylbenzoic acid Biphenyl->Target Optimization: Reduce LogD Increase Solubility Pyridine Reference B (Unstable): 3-(Pyridin-3-yl)benzoic acid Pyridine->Target Optimization: Block Metabolism (CYP) Modulate pKa Precursor1 3-Carboxyphenylboronic acid Precursor1->Target Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 Precursor2 3-Bromo-5-methoxypyridine Precursor2->Target Coupling Partner

Caption: Structural evolution from biphenyl/pyridine precursors to the optimized 5-methoxy scaffold via Suzuki coupling.

Benchmarking Study 1: Physicochemical Performance

This study evaluates the impact of the scaffold on drug-like properties (ADME).

Experimental Protocol: Shake-Flask LogD & Solubility
  • Preparation: Prepare 10 mM DMSO stocks of the Target, Reference A (Biphenyl), and Reference B (Unsubstituted Pyridine).

  • Solubility Assay: Add 10 µL stock to 990 µL PBS (pH 7.4). Shake for 24h at 25°C. Filter and quantify via HPLC-UV (254 nm).

  • LogD Assay: Partition compounds between octanol and PBS (pH 7.4). Shake for 1h, centrifuge, and analyze phases via LC-MS/MS.

Comparative Data Table
MetricRef A: BiphenylRef B: Pyridine (Unsub)Target: 5-OMe Pyridine Performance Verdict
LogD (pH 7.4) 3.82.12.4 Optimal (Balances permeability/solubility)
Solubility (µM) < 10180145 High solubility retained vs. biphenyl
pKa (Pyridine N) N/A3.23.8 Enhanced H-bond acceptor strength
TPSA (Ų) 37.350.259.4 Remains within CNS/Oral limits (<90)

Analysis: The 5-methoxy group slightly increases lipophilicity (LogD 2.4 vs 2.1) compared to the unsubstituted pyridine but remains significantly superior to the biphenyl (LogD 3.8). Crucially, the pKa shift to 3.8 makes the nitrogen a better acceptor for hinge-region binding in kinases without becoming fully protonated (which would hinder membrane permeability).

Benchmarking Study 2: Synthetic Efficiency (Suzuki Coupling)

For a building block to be viable, it must be robust in parallel synthesis libraries.

Experimental Protocol: Pd-Catalyzed Cross-Coupling
  • Reaction: 3-Carboxyphenylboronic acid (1.2 eq) + Heteroaryl Bromide (1.0 eq).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Base/Solvent: K₂CO₃ (3 eq) in Dioxane/Water (4:1), 90°C, 4h.

Yield Comparison
  • 3-Phenylbenzoic acid: 92% Yield (Robust standard).

  • 3-(Pyridin-3-yl)benzoic acid: 65% Yield (Pyridine nitrogen can poison Pd catalyst).

  • This compound: 81% Yield .

Insight: The methoxy group provides steric bulk that may reduce non-productive coordination of the pyridine nitrogen to the Palladium center, resulting in higher yields than the unsubstituted pyridine.

Benchmarking Study 3: Metabolic Stability

The primary failure mode for pyridine drugs is oxidation at the electron-deficient ring carbons.

Experimental Protocol: Microsomal Stability Assay
  • Incubation: Incubate 1 µM test compound with human liver microsomes (HLM) (0.5 mg/mL protein) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with cold acetonitrile.

  • Analysis: Quantify parent remaining via LC-MS/MS. Calculate Intrinsic Clearance (

    
    ).[1]
    
Stability Data
Compound

(min)

(µL/min/mg)
Primary Metabolite
Ref A (Biphenyl) > 60< 15Hydroxylation (Slow)
Ref B (Pyridine) 1877N-Oxide & 5-OH Pyridine (Rapid)
Target (5-OMe) 45 31 O-Demethylation (Slow)

Decision Logic for Researchers

When should you select This compound over alternatives?

DecisionTree Start Start: Select Biaryl Scaffold Q1 Is Target Hydrophobic Pocket Large? Start->Q1 Res1 Use Biphenyl (3-Phenylbenzoic acid) Q1->Res1 Yes (Max Potency) Q2 Is LogD > 3.5 or Solubility < 50µM? Q1->Q2 No (Need polarity) Q2->Res1 No Q3 Is Metabolic Stability (HLM) < 30 min? Q2->Q3 Yes Res2 Use Unsubstituted Pyridine (3-Pyridin-3-yl-benzoic acid) Q3->Res2 No (Stable enough) Res3 Use 5-Methoxy Pyridine Scaffold Q3->Res3 Yes (Needs blocking)

Caption: Decision matrix for scaffold selection based on potency, solubility, and metabolic stability requirements.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry.

  • Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery. Nature Chemistry.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Cited for comparative bioisostere principles).

  • Dalvie, D., et al. (2002). Assessment of Metabolic Stability in Drug Discovery. Pharmaceutical Research.

Sources

Safety Operating Guide

3-(5-Methoxypyridin-3-yl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides operational disposal procedures for 3-(5-Methoxypyridin-3-yl)benzoic acid , a bi-aryl pharmaceutical intermediate.[1][2]

These protocols are designed for researchers and safety officers to ensure compliance with EPA/RCRA regulations and to prevent laboratory accidents caused by improper waste segregation.

Part 1: Chemical Profile & Disposal Strategy

Executive Summary: Treat this compound as a Hazardous Organic Waste . Do not dispose of this compound down the drain.[3] The primary disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.

Physicochemical Drivers for Disposal

Understanding the molecule's structure is critical for safe handling. This compound is amphoteric , containing both a basic pyridine ring and an acidic carboxylic acid.

FeatureChemical ImplicationOperational Disposal Impact
Structure Bi-aryl (Pyridine + Benzoic Acid)Stability: Generally stable, but incompatible with strong oxidizers.[1][2]
Acidity/Basicity Amphoteric (zwitterionic potential)Solubility Risk: Drastic pH changes in liquid waste containers can cause this compound to precipitate, potentially clogging waste lines or creating "sludge" in carboys.[1][2]
Toxicity Class Irritant (Skin/Eye/Respiratory)Handling: Dust generation during solid disposal is the primary exposure risk.[1][2]
RCRA Status Non-Listed (unless formulation specific)Classification: Treat as "Non-Halogenated Organic" unless mixed with halogenated solvents (e.g., DCM).[1][2]

Part 2: Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound)

Applicability: Expired reagent, weighing paper residue, spill cleanup solids.[1]

  • Segregation: distinct from "Sharps" or "Biohazard." Use a dedicated Solid Organic Waste container (typically a wide-mouth HDPE drum or clear heavy-duty bag).[1][2]

  • Container Compatibility: Ensure the container is rated for organic solids.

  • Labeling:

    • Chemical Name: Write the full chemical name. Do not use abbreviations or structure drawings alone.

    • Hazards: Check "Toxic" and "Irritant."

  • Protocol:

    • Transfer solid carefully to avoid dust clouds.

    • Double-bag if the primary container is thin (standard 6-mil polyethylene bags are recommended).[1][2]

    • Seal with a zip-tie or tape; do not leave open in the fume hood.

Scenario B: Liquid Waste (Solutions/Mother Liquors)

Applicability: Reaction mixtures, HPLC effluent, washing solvents.[1]

  • Solvent Assessment:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform -> Halogenated Organic Waste .

    • Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate -> Non-Halogenated Organic Waste .

  • pH Check (Critical Step):

    • Because the compound is amphoteric, mixing an acidic solution of this compound with a highly basic waste stream (or vice versa) is exothermic and may cause precipitation.

    • Best Practice: Neutralize highly acidic/basic reaction mixtures to pH 6–8 before adding to the central waste carboy.

  • Carboy Management:

    • Leave at least 10% headspace in the container to allow for expansion.

    • Cap tightly when not in use.[4][5] Use vented caps if minor off-gassing is suspected from reaction byproducts.

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the operational decision tree for disposing of this compound.

DisposalWorkflow Start Waste Generated: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Weighing Paper) StateCheck->Solid Liquid Liquid Waste (Solution/Mother Liquor) StateCheck->Liquid SolidBin Segregate: Solid Organic Waste Bin (Double Bagged) Solid->SolidBin SolventCheck Check Solvent Type Liquid->SolventCheck Halo Contains Halogens? (DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated? (MeOH, DMSO, EtOAc) SolventCheck->NonHalo No HaloBin Dispose: Halogenated Waste Carboy Halo->HaloBin pHWarning CRITICAL: Neutralize pH to 6-8 to prevent precipitation/heat NonHalo->pHWarning NonHaloBin Dispose: Non-Halogenated Waste Carboy pHWarning->NonHaloBin

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure chemical compatibility and regulatory compliance.

Part 4: Regulatory & Safety Compliance

RCRA Waste Classification (USA)

While this compound is not explicitly "P-listed" (acutely toxic) or "U-listed" by its specific CAS number, it must be evaluated under Characteristic Waste guidelines:

  • Toxicity (TC): While the specific molecule is unlikely to trigger the TCLP limits for Pyridine (D038, 5.0 mg/L), the structural similarity suggests it should be managed conservatively.

  • Ignitability (D001): Applicable if the compound is in a flammable solvent (Flash point < 60°C).

  • Generator Status: Always assume the waste is hazardous. "Down the drain" disposal is a violation of the Clean Water Act and local POTW (Publicly Owned Treatment Works) permits.

Spill Management Protocol

In the event of a laboratory spill:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator.

  • Containment:

    • Solid: Do not dry sweep if dust is generated. Cover with wet paper towels or use a HEPA vacuum designated for chemical use.

    • Liquid: Absorb with vermiculite or polypropylene pads.

  • Disposal: Place all cleanup materials (pads, gloves) into the Solid Hazardous Waste container. Do not place in regular trash.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R.

  • Fisher Scientific. (2024).[7][8] Safety Data Sheet: Benzoic Acid Derivatives (General Class Guidance).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Methoxypyridin-3-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(5-Methoxypyridin-3-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.